molecular formula C18H29NO4 B142326 (-)-JA-L-Ile CAS No. 120330-93-0

(-)-JA-L-Ile

Cat. No.: B142326
CAS No.: 120330-93-0
M. Wt: 323.4 g/mol
InChI Key: IBZYPBGPOGJMBF-QRHMYKSGSA-N
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Description

Historical Context of Jasmonate Research and Discovery of (-)-Jasmonoyl-L-Isoleucine as a Bioactive Signal

The story of jasmonates began in the 1960s with the isolation of methyl jasmonate from the essential oil of jasmine (Jasminum grandiflorum), which led to the characterization of this new class of compounds. wikipedia.orgresearchgate.net Jasmonic acid (JA) itself was isolated later, in 1971. wikipedia.org For decades, while the physiological effects of jasmonates on processes like senescence and growth inhibition were observed, the precise molecule that acted as the hormonal signal remained elusive. nih.govnih.gov

A major breakthrough came from genetic studies in the model plant Arabidopsis thaliana. The identification of the coronatine-insensitive1 (coi1) mutant, which was resistant to the inhibitory effects of both jasmonate and the bacterial phytotoxin coronatine (B1215496), pointed to a critical component of the signaling pathway. nih.govnih.gov The COI1 gene was found to encode an F-box protein, a component of an SCF-type E3 ubiquitin ligase complex (SCFCOI1), suggesting that protein degradation was a key step in jasmonate signaling. nih.govplos.org

Further research uncovered a family of repressor proteins known as JAZ (JASMONATE ZIM-DOMAIN) proteins. nih.govnih.gov In the absence of a signal, JAZ proteins bind to and inhibit transcription factors, such as MYC2, keeping jasmonate-responsive genes switched off. nih.govfrontiersin.org The crucial link was the discovery that a jasmonate derivative acts as a "molecular glue," promoting the interaction between the COI1 protein and JAZ repressors. nih.govpnas.org This binding targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby freeing the transcription factors to activate gene expression. researchgate.netnih.govfrontiersin.org

The search for this molecular glue initially pointed towards (-)-jasmonoyl-L-isoleucine (JA-Ile). It was proposed to be the bioactive hormone responsible for triggering the COI1-JAZ interaction. researchgate.net However, subsequent, more detailed chemical analyses and bioassays revealed a critical stereochemical nuance. It was discovered that pure (-)-jasmonoyl-L-isoleucine is, in fact, biologically inactive. researchgate.net The activity observed in earlier preparations was due to the presence of small amounts of its epimer, (+)-7-iso-jasmonoyl-L-isoleucine. researchgate.net This isomer, which is structurally more similar to the potent bacterial mimic coronatine, was identified as the true endogenous bioactive jasmonate that facilitates the binding of JAZ repressors to COI1. nih.govresearchgate.net The conversion between the active (+)-7-iso form and the inactive (-)- form can be influenced by pH changes, suggesting a possible mechanism for regulating hormone activity. researchgate.net

Evolutionary Conservation of Jasmonate Signaling Mechanisms in Land Plants

The core mechanism of jasmonate perception, involving the COI1 receptor, JAZ repressors, and downstream transcription factors, is remarkably conserved across the lineage of land plants. oup.commdpi.com However, evidence suggests that the jasmonate signaling pathway has a younger evolutionary origin compared to other hormone pathways like auxin, likely emerging after plants colonized land. oup.comnih.gov This emergence is thought to be an adaptation to the diverse biotic and abiotic stresses encountered in terrestrial environments. nih.gov

Genomic and genetic studies have identified homologs of the key jasmonate signaling components in early-diverging land plants, including bryophytes like the liverwort Marchantia polymorpha and the moss Physcomitrella patens. oup.commdpi.comnih.gov While the fundamental machinery is present, the specific ligand that activates the pathway can differ. In Marchantia, the COI1 receptor (MpCOI1) does not respond to JA-Ile but is instead activated by two isomeric forms of its precursor, dinor-12-oxo-phytodienoic acid (dinor-OPDA). nih.gov This indicates that while the receptor and repressor modules were conserved, the bioactive ligand co-evolved with the biosynthetic pathways in different plant lineages. nih.gov

The biosynthesis of JA-Ile itself appears to have emerged within the lycophytes, coinciding with the evolution of the JAR1 enzyme's function, which conjugates jasmonic acid to isoleucine. csic.esbiorxiv.orgresearchgate.net Furthermore, the complexity of the signaling pathway has increased over evolutionary time. While Marchantia polymorpha has a single JAZ protein, the number of JAZ family members expanded significantly in vascular plants, potentially allowing for more nuanced and diversified regulation of jasmonate responses. mdpi.com The core components of JA signaling are absent in algae, reinforcing the hypothesis that this pathway was a key innovation for plant life on land. oup.commdpi.com

Detailed Research Findings

Key DiscoveryPrincipal FindingsModel Organism(s)Reference
Identification of COI1COI1, an F-box protein, was identified as an essential component of the jasmonate signaling pathway, required for fertility and defense responses.Arabidopsis thaliana nih.govplos.orgnih.gov
Discovery of JAZ RepressorsJASMONATE ZIM-DOMAIN (JAZ) proteins were discovered as transcriptional repressors that are degraded in response to a jasmonate signal.Arabidopsis thaliana researchgate.netnih.govnih.gov
Elucidation of the COI1-JAZ Co-receptor MechanismThe bioactive jasmonate acts as a 'molecular glue' to promote the physical interaction between COI1 and JAZ proteins, leading to JAZ degradation.Arabidopsis thaliana, Tomato frontiersin.orgpnas.orgnih.gov
Identification of the Bioactive JasmonateInitial studies suggested (-)-JA-L-Ile was the active hormone, but further research proved that (+)-7-iso-jasmonoyl-L-isoleucine is the endogenous bioactive ligand for the COI1-JAZ co-receptor.Arabidopsis thaliana nih.govresearchgate.net
Evolution of the Jasmonate Receptor LigandIn the early land plant Marchantia polymorpha, the COI1 receptor is activated by dinor-OPDA, not JA-Ile, showing co-evolution of the receptor and its ligand.Marchantia polymorpha, Arabidopsis thaliana nih.govcsic.es

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZYPBGPOGJMBF-QRHMYKSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420572
Record name (-)-JA-L-Ile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120330-93-0
Record name Jasmonic acid isoleucine conjugate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120330-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-JA-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Jasmonoylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Regulation of Jasmonoyl L Isoleucine

Precursor Generation from Polyunsaturated Fatty Acids

The journey to synthesizing jasmonates commences in the plastids, where polyunsaturated fatty acids (PUFAs) serve as the initial substrate. frontiersin.org These fatty acids are integral components of plastidial membranes and must first be released to enter the biosynthetic pathway. nih.gov

α-Linolenic Acid Release from Plastidial Membranes via Lipase Activity

The synthesis of jasmonates is initiated by the release of α-linolenic acid (α-LeA, 18:3) from chloroplast membrane lipids, primarily monogalactosyldiacylglycerol (B12364196) (MGDG). nih.govfrontiersin.orgoup.comfrontiersin.org This crucial first step is catalyzed by the activity of various lipases. Specific lipases, such as DEFECTIVE IN ANTHER DEHISCENCE1 (DAD1) and DONGLE (DGL), have been identified as key enzymes in this process. frontiersin.org Another lipase, designated HEAT INDUCIBLE LIPASE1 (HIL1), has been shown to induce the catabolism of MGDG under heat stress, liberating α-linolenic acid for downstream processes. oup.com This enzymatic release ensures the availability of free α-LeA, the primary precursor for the subsequent oxylipin pathway. nih.gov

Chloroplast-Localized Oxylipin Pathway

Following its release, α-linolenic acid is directed into the chloroplast-localized oxylipin pathway, a series of enzymatic reactions that modify the fatty acid structure to create key intermediates. mdpi.comresearchgate.net

The first committed step in the jasmonate biosynthetic pathway involves the oxygenation of α-linolenic acid by a 13-lipoxygenase (13-LOX). frontiersin.orgoup.com This enzyme catalyzes the insertion of molecular oxygen into the fatty acid chain, specifically forming 13S-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT). mdpi.comoup.com In Arabidopsis, the plastid-localized LOX2 is required for wound-induced jasmonate synthesis. nih.gov The 13-LOX enzyme acts stereospecifically, ensuring the correct configuration of the hydroperoxide group, which is essential for the subsequent steps of the pathway. wikipedia.org

The 13-HPOT generated by LOX is a substrate for two subsequent enzymes that act in a coupled reaction: Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC). nih.govnih.gov

First, AOS converts 13-HPOT into a highly unstable epoxide intermediate known as 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT). nih.govfrontiersin.org This allene oxide has a very short half-life in aqueous environments. nih.gov

Next, AOC catalyzes the stereospecific cyclization of the unstable allene oxide to form cis-(+)-12-oxophytodienoic acid (OPDA). mdpi.comoup.comfrontiersin.org This reaction is crucial as it establishes the cyclopentenone ring structure characteristic of jasmonates and sets the specific stereochemistry of the final products. oup.comfrontiersin.org The tight coupling of the AOS and AOC reactions, possibly within a synthase-cyclase complex, ensures the efficient and stereospecific conversion of the unstable allene oxide into the (9S, 13S)-enantiomer of OPDA. nih.gov

Peroxisomal Conversion of OPDA to Jasmonic Acid (JA)

The OPDA synthesized in the chloroplasts is the final product of the plastidial part of the pathway. nih.govnih.gov It must then be transported to the peroxisomes for the final modifications that yield jasmonic acid (JA). nih.govoup.com The import of OPDA into the peroxisome is facilitated, at least in part, by an ATP-binding cassette (ABC) transporter protein known as COMATOSE (CTS) or PXA1. nih.govfrontiersin.org

OPDA Reductase (OPR) Involvement

Inside the peroxisome, the first step is the reduction of the cyclopentenone ring of OPDA. nih.govoup.com This reaction is catalyzed by 12-oxophytodienoate reductase (OPR). wikipedia.orgnih.gov Specifically, the OPR3 isozyme is the key enzyme involved in JA biosynthesis, as it can reduce the natural cis-(+) stereoisomer of OPDA. mdpi.comwikipedia.orgoup.com The product of this reduction is 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.gov Following this reduction, OPC-8:0 undergoes three successive rounds of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-JA, or jasmonic acid. nih.govfrontiersin.org While several OPR isozymes exist, genetic studies in Arabidopsis have confirmed that OPR3 is essential for JA biosynthesis and related physiological processes. wikipedia.orgoup.comnih.gov

Table 1. Key Enzymes in the Biosynthesis of Jasmonic Acid

Enzyme Abbreviation Substrate Product Cellular Location
Lipase DAD1, DGL, HIL1 Chloroplast Membrane Lipids (e.g., MGDG) α-Linolenic Acid Chloroplast
13-Lipoxygenase 13-LOX α-Linolenic Acid 13S-Hydroperoxyoctadecatrienoic Acid (13-HPOT) Chloroplast
Allene Oxide Synthase AOS 13S-Hydroperoxyoctadecatrienoic Acid (13-HPOT) 12,13(S)-Epoxyoctadecatrienoic Acid (12,13-EOT) Chloroplast
Allene Oxide Cyclase AOC 12,13(S)-Epoxyoctadecatrienoic Acid (12,13-EOT) 12-Oxophytodienoic Acid (OPDA) Chloroplast
12-Oxophytodienoate Reductase OPR3 12-Oxophytodienoic Acid (OPDA) 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) Peroxisome

β-Oxidation Cycles (Acyl-CoA Oxidase, Multifunctional Proteins, 3-Ketoacyl-CoA Thiolase)

The final stages of jasmonic acid (JA) biosynthesis occur within the peroxisomes and involve the shortening of the carboxylic acid side chain of its precursor, 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), through three successive cycles of β-oxidation. This metabolic cascade is catalyzed by three core enzymes: acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).

Acyl-CoA Oxidase (ACX) is the enzyme that initiates the β-oxidation cycle. In the model plant Arabidopsis thaliana, the ACX gene family has five expressed members, with ACX1 and its close paralog, ACX5, playing the most significant roles in wound-induced JA synthesis. While mutants deficient in ACX1 alone show reduced JA accumulation upon wounding, a double mutant (acx1/5) exhibits a near-complete abolishment of this response, leading to compromised defense against chewing insects. Similarly, in tomato, the ACX1A isoform is responsible for the vast majority of wound-induced JA production.

Multifunctional Protein (MFP) possesses two distinct enzymatic activities required for the β-oxidation cycle: 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. Genetic studies in Arabidopsis have shown that the aim1 mutant, which has a disruption in one of the two MFP genes, is impaired in the accumulation of JA following wounding.

3-Ketoacyl-CoA Thiolase (KAT) catalyzes the final reaction in each β-oxidation cycle, which involves the thiolytic cleavage of the 3-ketoacyl-CoA intermediate. Among the five KAT genes identified in Arabidopsis, KAT2 (also known as PED1) is considered the most critical for JA biosynthesis. Transgenic plants with silenced KAT2 expression exhibit a significant reduction in wound-induced JA accumulation, highlighting the enzyme's essential role in the pathway.

EnzymeAbbreviationFunction in JA BiosynthesisKey Research Findings
Acyl-CoA OxidaseACXCatalyzes the first step of the β-oxidation of JA precursors.In Arabidopsis, ACX1 and ACX5 are essential for wound-induced JA production. The acx1/5 double mutant has severely depleted JA levels and reduced insect resistance.
Multifunctional ProteinMFPProvides enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.The Arabidopsis aim1 mutant, with a defective MFP gene, shows impaired wound-induced JA accumulation.
3-Ketoacyl-CoA ThiolaseKATPerforms the final thiolytic cleavage in each β-oxidation cycle.KAT2 is the primary isoform in Arabidopsis involved in JA synthesis; its silencing reduces wound-induced JA levels.

Cytosolic Conjugation to Form (-)-Jasmonoyl-L-Isoleucine

Following its synthesis in the peroxisome, jasmonic acid (JA) is transported to the cytosol. In this compartment, it undergoes the final activation step: conjugation to an amino acid. This conjugation is the critical step that produces the biologically active hormone capable of initiating downstream signaling cascades.

The conjugation of jasmonic acid to the amino acid L-isoleucine is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1). JAR1 is a member of the GH3 family of adenylating enzymes. The enzyme displays a high degree of specificity for its substrates. Kinetic analyses have demonstrated that JAR1 has a significantly higher affinity for isoleucine than for other structurally similar amino acids. This substrate specificity ensures the primary production of jasmonoyl-L-isoleucine (JA-Ile) as the active hormone. In response to stimuli like mechanical wounding, the levels of both JAR1 transcript and the resulting JA-Ile conjugate increase dramatically. Studies using the jar1-1 mutant of Arabidopsis showed that JA-Ile accumulation after wounding was only about 10% of that observed in wild-type plants, confirming the central role of JAR1 in the synthesis of the active hormone.

Amino Acid SubstrateMichaelis Constant (Km)Reference
Isoleucine (Ile)0.03 mM
Leucine (Leu)1.93 mM
Valine (Val)2.49 mM

The jasmonic acid molecule possesses two chiral centers, which results in four possible stereoisomers. However, the biosynthetic pathway is highly stereospecific. The β-oxidation process in the peroxisome exclusively produces the (3R,7S) stereoisomer, also known as (+)-7-iso-JA. It is this specific isomer that serves as the substrate for JAR1.

Subsequent research has definitively established that (+)-7-iso-jasmonoyl-L-isoleucine is the endogenous, biologically active form of the hormone. This precise stereoisomer, (+)-7-iso-JA-Ile, is the ligand that binds with high affinity to the COI1-JAZ co-receptor complex, the first step in initiating the downstream transcriptional changes associated with jasmonate signaling. The specific spatial arrangement of the side chains on the cyclopentanone (B42830) ring of the (+)-7-iso-JA moiety is essential for proper docking with the receptor and subsequent biological activity.

Regulation of Biosynthetic Pathway Enzymes

The production of (-)-jasmonoyl-L-isoleucine is a tightly regulated process, ensuring that the hormone is synthesized rapidly in response to specific developmental cues and environmental stresses, such as herbivory or pathogen attack. This control is exerted at multiple levels, including the transcriptional regulation of biosynthetic genes and post-translational modifications of key enzymes and regulatory proteins.

The genes encoding the enzymes for jasmonate biosynthesis are rapidly and coordinately induced at the site of stress, such as a wound. This transcriptional activation is governed by a network of transcription factors.

A central group of positive regulators includes the basic helix-loop-helix (bHLH) transcription factors MYC2, MYC3, and MYC4. These factors not only activate the expression of downstream JA-responsive defense genes but also create a positive feedback loop by directly binding to the promoters of several JA biosynthetic genes, thereby amplifying the hormonal signal.

Conversely, the jasmonate signal is also modulated by negative regulators. A set of related bHLH transcription factors, known as JASMONATE-ASSOCIATED MYC2-LIKE (JAM) proteins, including JAM1, JAM2, and JAM3, act to repress jasmonate responses. These JAMs function largely antagonistically to MYC2, and their absence leads to a higher accumulation of jasmonic acid after wounding, indicating their role in dampening the biosynthetic pathway.

Transcription FactorFamilyRegulatory RoleMechanism
MYC2, MYC3, MYC4bHLHPositiveActivate expression of JA biosynthetic genes, creating a positive feedback loop.
JAM1, JAM2, JAM3bHLHNegativeRepress JA responses, acting antagonistically to MYC2 to dampen the signal.

In addition to transcriptional control, the jasmonate pathway is regulated by post-translational modifications (PTMs), which can rapidly alter the activity, stability, or localization of proteins. A primary example of post-translational control in the jasmonate pathway occurs at the level of signaling. The perception of JA-Ile by the SCF(COI1) complex triggers the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins via the 26S proteasome. This degradation of JAZ repressors liberates transcription factors like MYC2, allowing them to activate the expression of biosynthetic genes and create the previously mentioned feedback loop.

Emerging evidence also points to other PTMs directly influencing the biosynthetic machinery. Phosphorylation events, mediated by protein kinases activated by early wound signals, are thought to stimulate the activity of biosynthetic enzymes, allowing for a more rapid hormonal response. For example, specific mitogen-activated protein kinases (MAPKs) are involved in regulating JA biosynthesis. This level of control allows for the swift and fine-tuned modulation of JA-Ile levels in response to immediate environmental threats.

Perception and Signal Transduction Mechanisms of Jasmonoyl L Isoleucine

The SCFCOI1-JAZ Co-receptor Complex

At the heart of jasmonate signaling lies the SCFCOI1-JAZ co-receptor complex. This multi-component machinery perceives the bioactive hormone JA-Ile, triggering a cascade of downstream events that ultimately lead to changes in gene expression. nih.govnih.govfrontiersin.org The formation of this complex is dependent on the presence of JA-Ile, which acts as a "molecular glue" to stabilize the interaction between its protein components. pnas.org In the absence of the hormone, the complex does not form, and the signaling pathway remains inactive. frontiersin.org

The core components of this receptor system are the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1) and members of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors. researchgate.netnih.gov The interaction between COI1 and JAZ proteins is facilitated by JA-Ile, leading to the ubiquitination and subsequent degradation of the JAZ repressors by the 26S proteasome. frontiersin.orgosti.gov This degradation relieves the repression of various transcription factors, allowing them to activate the expression of jasmonate-responsive genes. nih.govnih.gov

CORONATINE INSENSITIVE 1 (COI1) is an F-box protein that serves as the substrate-binding component of a Skp1/Cullin/F-box (SCF) type E3 ubiquitin ligase complex, termed SCFCOI1. nih.govnih.gov The structure of COI1 features an N-terminal F-box domain and a C-terminal domain composed of leucine-rich repeats (LRRs). researchgate.net The F-box domain is essential for the assembly of the SCF complex by interacting with Skp1, while the LRR domain forms a horseshoe-shaped structure that creates a pocket for ligand binding. researchgate.neth1.co

The function of COI1 is to recognize and bind to its substrates, the JAZ proteins, in a hormone-dependent manner. osti.govnih.gov Upon binding of JA-Ile, COI1 recruits a specific JAZ protein to the SCFCOI1 complex, which then catalyzes the attachment of ubiquitin molecules to the JAZ protein. nih.gov This polyubiquitination marks the JAZ protein for degradation by the 26S proteasome, a crucial step in activating jasmonate signaling. nih.govucsd.edu Structural studies have revealed that COI1 possesses a binding pocket that specifically accommodates the bioactive hormone JA-Ile. researchgate.netnih.gov

JASMONATE ZIM-DOMAIN (JAZ) proteins are key negative regulators of the jasmonate signaling pathway. nih.govnih.gov In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors that are responsible for activating jasmonate-responsive genes. frontiersin.orgscispace.com This repression ensures that the defense and developmental programs controlled by jasmonates are kept in an inactive state under normal growth conditions. frontiersin.org

Upon an increase in JA-Ile levels, triggered by stresses such as insect feeding or pathogen infection, JAZ proteins are targeted for degradation. frontiersin.org The hormone-mediated interaction with COI1 leads to their ubiquitination and removal, thereby liberating the transcription factors they were repressing. osti.govscispace.com These freed transcription factors can then initiate the transcription of a wide range of genes involved in plant defense and development. nih.govnih.gov

The JAZ protein family in the model plant Arabidopsis thaliana consists of 12 members. frontiersin.orgpnas.org This diversity allows for a complex and fine-tuned regulation of jasmonate responses. Phylogenetic analyses have grouped these proteins into different clades, suggesting both redundant and specific functions among family members. frontiersin.orgmdpi.com While some JAZ proteins may have overlapping roles in repressing certain transcription factors, others exhibit unique expression patterns and interaction partners, contributing to the specificity of the jasmonate signal. nih.govucsd.edu

JAZ Family MemberKey Research Findings
JAZ1Acts as a repressor of jasmonate-responsive genes and its degradation is dependent on SCFCOI1 and the 26S proteasome. researchgate.netrepec.org
JAZ2Mutants lacking JAZ2 do not show obvious jasmonate-related phenotypes, suggesting functional redundancy. ucsd.edu
JAZ3The C-terminal region containing the Jas motif is necessary for hormone-induced interaction with COI1. nih.gov
JAZ5Mutants lacking JAZ5 do not show obvious jasmonate-related phenotypes, suggesting functional redundancy. ucsd.edu Can recruit the co-repressor TOPLESS (TPL). oup.com
JAZ7Mutants lacking JAZ7 do not show obvious jasmonate-related phenotypes, suggesting functional redundancy. ucsd.edu Can recruit the co-repressor TOPLESS (TPL). oup.com
JAZ8Can recruit the co-repressor TOPLESS (TPL). oup.com
JAZ9Mutants lacking JAZ9 do not show obvious jasmonate-related phenotypes, suggesting functional redundancy. ucsd.edu

JAZ proteins are characterized by two highly conserved domains: the ZIM domain and the Jas domain. oup.comfrontiersin.org The ZIM domain, located in the central part of the protein, contains a conserved TIFY motif (TIF[F/Y]XG). frontiersin.org This domain is crucial for homo- and heterodimerization among JAZ family members. frontiersin.org The ZIM domain also mediates interactions with the transcriptional co-repressor NINJA (Novel Interactor of JAZ), which in turn recruits TOPLESS (TPL) to repress gene expression. oup.com

The C-terminal Jas domain is essential for the interaction with COI1 in a JA-Ile-dependent manner. nih.govnih.gov This domain contains a conserved degron sequence that is recognized by COI1. frontiersin.org The Jas domain is also involved in interactions with various transcription factors, such as MYC2, effectively blocking their ability to activate gene transcription. ucsd.edumdpi.com

DomainConserved MotifPrimary Function in Protein-Protein Interactions
ZIM DomainTIF[F/Y]XGMediates homo- and heterodimerization between JAZ proteins and interaction with the NINJA-TPL co-repressor complex. frontiersin.orgoup.com
Jas DomainSLX2FX2KRX2RX5PYFacilitates hormone-dependent binding to COI1 and interacts with and represses transcription factors like MYC2. pnas.orgoup.commdpi.com

Recent structural and pharmacological studies have identified inositol (B14025) pentakisphosphate (InsP5) as a critical third component of the jasmonate co-receptor complex. researchgate.netnih.govh1.co InsP5 interacts with both COI1 and the JAZ protein, adjacent to the hormone-binding pocket. researchgate.netnih.gov This interaction is essential for high-affinity hormone binding and the subsequent activation of the receptor complex. researchgate.net

The presence of InsP5 significantly enhances the formation of a functional co-receptor complex. h1.co It acts as a cofactor that potentiates the jasmonate co-receptor, highlighting a novel layer of regulation in jasmonate perception. researchgate.neth1.co Computational studies suggest that the binding of InsP5 stabilizes the conformation of COI1, thereby promoting the binding of both JA-Ile and the JAZ protein. frontiersin.org

The binding of (-)-jasmonoyl-L-isoleucine to the COI1-JAZ co-receptor is a highly specific and dynamic process. The hormone fits into a pocket on the surface of COI1. h1.co High-affinity binding requires a bipartite degron sequence within the JAZ protein, consisting of a conserved α-helix for docking onto COI1 and a loop region that traps the hormone within its binding pocket. researchgate.netnih.gov

JA-Ile acts as a molecular glue, promoting the physical interaction between COI1 and JAZ proteins. researchgate.netrepec.org This interaction is highly specific to the biologically active form of jasmonate, JA-Ile. researchgate.netrepec.org The formation of the ternary COI1-JA-Ile-JAZ complex is the critical event that initiates the downstream signaling cascade, leading to the ubiquitination and degradation of the JAZ repressor and the activation of jasmonate-responsive genes. frontiersin.orgnih.gov

Role of JASMONATE ZIM-DOMAIN (JAZ) Proteins as Transcriptional Repressors

Ubiquitination and Proteasomal Degradation of JAZ Proteins

The perception of (-)-jasmonoyl-L-isoleucine (JA-Ile) initiates a signaling cascade that is centrally regulated by the degradation of Jasmonate ZIM-domain (JAZ) proteins. In the absence of JA-Ile, JAZ proteins act as transcriptional repressors by binding to and inhibiting various transcription factors. The presence of the hormone triggers the removal of these repressors, a critical step for activating downstream gene expression. This process is mediated by the ubiquitin-proteasome system, a major pathway for controlled protein degradation in eukaryotes.

The key E3 ubiquitin ligase in this pathway is the SCFCOI1 complex, which consists of Skp1, Cullin1, and an F-box protein. apsnet.orgnih.gov The F-box protein, CORONATINE INSENSITIVE 1 (COI1), functions as the specific receptor for JA-Ile. apsnet.orgoup.com The binding of JA-Ile to COI1 enhances the interaction between COI1 and the Jas domain of JAZ proteins, forming a COI1-JA-Ile-JAZ co-receptor complex. oup.comfrontiersin.org This event marks the JAZ protein for ubiquitination, where multiple ubiquitin molecules are covalently attached, signaling its destruction by the 26S proteasome. frontiersin.orgnih.gov

Mechanism of 26S Proteasome-Mediated Degradation

The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for degrading proteins tagged with polyubiquitin (B1169507) chains, particularly those linked via the lysine (B10760008) 48 (K48) residue of ubiquitin. nih.govfrontiersin.org This sophisticated molecular machine ensures the selective removal of targeted proteins, thereby regulating a multitude of cellular processes. The proteasome is composed of two main subcomplexes: the 20S core particle (CP) and the 19S regulatory particle (RP). nih.govnih.gov

The 20S core particle is a barrel-shaped structure that houses the proteolytic active sites in its interior, preventing indiscriminate protein degradation. nih.gov It possesses three distinct types of proteolytic activities: chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing-like. nih.gov The 19S regulatory particle caps (B75204) the ends of the 20S barrel and is responsible for recognizing, deubiquitinating, unfolding, and translocating the ubiquitinated substrate into the core particle for degradation. nih.govsemanticscholar.org

Once a JAZ protein is polyubiquitinated by the SCFCOI1 complex, it is recognized by the 19S regulatory particle of the proteasome. The JAZ protein is then unfolded and threaded into the catalytic chamber of the 20S core particle, where it is broken down into small peptides. This targeted degradation is an irreversible step that effectively removes the JAZ repressor from the signaling pathway. oup.comnih.gov

Consequences of JAZ Degradation on Downstream Signaling

The degradation of JAZ proteins is the pivotal event that unleashes the transcriptional activity of numerous factors previously held in check. The most immediate and well-characterized consequence is the de-repression of MYC transcription factors, particularly MYC2, MYC3, and MYC4. oup.comfrontiersin.orgnih.gov In the repressed state, JAZ proteins not only bind to MYCs but also recruit co-repressors like TOPLESS (TPL) and NOVEL INTERACTOR OF JAZ (NINJA), which further inhibit gene expression through histone deacetylation. nih.govroyalsocietypublishing.org

Upon JAZ degradation, these transcription factors are liberated to activate the expression of a wide array of early JA-responsive genes. oup.com This initiates a massive transcriptional reprogramming, leading to the synthesis of proteins involved in plant defense, such as vegetative storage proteins and enzymes for the production of secondary metabolites, as well as regulators of developmental processes. oup.comfrontiersin.org The removal of JAZ repressors thus acts as a molecular switch, converting the hormonal signal into a rapid and robust physiological response. frontiersin.org

Activation of Transcription Factors

Following the degradation of JAZ repressors, a cascade of transcriptional activation is initiated. This is primarily driven by basic helix-loop-helix (bHLH) transcription factors, which are master regulators of the jasmonate signaling pathway. royalsocietypublishing.org The release of these factors allows them to bind to specific DNA sequences in the promoters of target genes and orchestrate a complex gene expression program.

Role of MYC Transcription Factors (MYC2, MYC3, MYC4) in Regulating JA-Responsive Genes

MYC2, MYC3, and MYC4 are paralogous bHLH transcription factors that function as primary regulators of JA signaling. royalsocietypublishing.orgcoventry.ac.uk They exhibit both redundant and specific functions in controlling gene expression. These factors recognize and bind to G-box (CACGTG) and related motifs present in the promoters of thousands of JA-responsive genes. frontiersin.org

Research has shown that MYC2, MYC3, and MYC4 collectively regulate the expression of hundreds of genes, with a significant impact on the most strongly induced transcripts. lu.senih.gov They function by forming homo- or heterodimers and initiating a hierarchical transcriptional network. oup.com For instance, they can directly activate the expression of secondary transcription factors, such as bHLH19 and ERF109, which in turn regulate their own sets of target genes, amplifying the initial signal. lu.senih.gov This network controls diverse physiological processes, including defense against necrotrophic pathogens and insects, wound healing, and developmental adjustments. royalsocietypublishing.orgfrontiersin.org Studies using single, double, and triple knockout mutants have demonstrated that these three MYC factors function redundantly in regulating temporal defense responses. royalsocietypublishing.orgcoventry.ac.uk

Key MYC-Regulated Processes and Target Gene Categories
Process/Gene CategoryDescriptionKey Transcription FactorsReferences
Defense against HerbivoresActivation of genes for producing defense proteins (e.g., VSP) and secondary metabolites (e.g., glucosinolates, terpenoids).MYC2, MYC3, MYC4 oup.comfrontiersin.org
Response to Necrotrophic PathogensRegulation of immune responses, often in coordination with the circadian clock.MYC2, MYC3, MYC4 royalsocietypublishing.org
Wound ResponseInduction of genes involved in healing and defense following mechanical damage.MYC2 frontiersin.org
Transcriptional CascadeActivation of secondary transcription factor genes (e.g., ERF109, bHLH19) to create a hierarchical regulatory network.MYC2, MYC3, MYC4 lu.senih.gov
JA Biosynthesis FeedbackPositive feedback loop by activating JA-biosynthesis genes to amplify the jasmonate signal.MYC2, MYC3, MYC4 lu.senih.gov

Interaction with the Mediator Complex (MED25)

For transcription factors like MYC2 to efficiently activate gene expression, they often require the assistance of co-activator complexes that bridge the interaction with the general transcription machinery, including RNA polymerase II. The Mediator complex serves this crucial function. MED25 (also known as PFT1) is a specific subunit of the Mediator's tail module that acts as a primary point of contact for MYC transcription factors. nih.govfrontiersin.orgresearchgate.net

In the absence of JA-Ile, JAZ proteins compete with MED25 for binding to MYC2. royalsocietypublishing.orgpnas.org Following hormone perception and JAZ degradation, the interaction between MYC2 and MED25 is enhanced. pnas.org MED25 physically associates with MYC2 at the promoter regions of target genes in a JA-dependent manner. nih.govresearchgate.net This interaction is critical for recruiting RNA polymerase II and other components of the transcription machinery to the gene promoter, thereby facilitating the initiation of transcription. nih.govpnas.org MED25 is thus a key co-activator that links the perception of the JA-Ile signal to the transcriptional output. nih.govpnas.org

Nuclear Transport and Subcellular Localization of (-)-Jasmonoyl-L-Isoleucine and Signaling Components

The spatial organization of the jasmonate signaling pathway within the cell is critical for its function. The biosynthesis of jasmonic acid begins in the chloroplast and continues in the peroxisome. researchgate.netmdpi.com However, the core signaling events, from hormone perception to transcriptional regulation, are concentrated within the nucleus. nih.gov

The biologically active hormone, JA-Ile, must be transported into the nucleus to be perceived by its receptor. nih.gov This transport is facilitated by specific transporters. The ATP-binding cassette (ABC) transporter AtJAT1/AtABCG16 has been identified as a key player in this process. It exhibits a dual localization in both the plasma membrane and the nuclear envelope. nih.govnih.gov At the nuclear envelope, AtJAT1 mediates the influx of JA-Ile into the nucleus, where the signaling machinery resides. nih.gov

Consistent with a nuclear-based signaling model, the core components of the JA-Ile co-receptor, COI1 and JAZ proteins, are localized in the nucleus. frontiersin.orgnih.gov Their nuclear localization is a prerequisite for the hormone-dependent interaction that leads to JAZ degradation. Following their release, the activated MYC transcription factors are also located in the nucleus, where they can access the DNA and regulate gene expression. frontiersin.org The strict compartmentalization of the signaling components ensures that the response to JA-Ile is tightly controlled and executed in the appropriate cellular location.

Subcellular Localization of Key Components in JA-Ile Signaling
ComponentType of MoleculePrimary Subcellular LocationFunctionReferences
(-)-jasmonoyl-L-isoleucine (JA-Ile)HormoneNucleus (for signaling)Binds to COI1 to promote JAZ degradation. nih.govnih.gov
AtJAT1/AtABCG16TransporterNuclear Envelope, Plasma MembraneMediates import of JA-Ile into the nucleus. nih.govnih.gov
COI1F-box Protein / ReceptorNucleusForms SCFCOI1 E3 ligase; perceives JA-Ile. nih.gov
JAZ ProteinsRepressor ProteinsNucleusRepress transcription factors like MYC2. frontiersin.orgnih.gov
MYC2, MYC3, MYC4Transcription FactorsNucleusActivate JA-responsive genes. frontiersin.org
MED25Mediator Subunit / Co-activatorNucleusLinks MYC factors to RNA polymerase II machinery. nih.govresearchgate.net

Identification and Function of JA/JA-Ile Transporters (e.g., JAT1, AtJAT3/AtABCG6, AtJAT4/AtABCG20)

The subcellular and intercellular movement of jasmonic acid (JA) and its biologically active conjugate, (-)-jasmonoyl-L-isoleucine (JA-Ile), is critical for the precise regulation of signaling. This transport is facilitated by specific proteins, particularly members of the ATP-binding cassette (ABC) transporter family. nih.govfrontiersin.org A key transporter identified in Arabidopsis thaliana is JASMONATE TRANSPORTER 1 (JAT1), also known as AtABCG16. nih.govnih.gov JAT1 exhibits a unique dual localization at both the plasma membrane and the nuclear envelope. nih.govfrontiersin.orgnih.gov At the nuclear envelope, JAT1 mediates the influx of JA-Ile from the cytosol into the nucleus, which is the site of JA-Ile perception and signal initiation. frontiersin.orgnih.gov Conversely, at the plasma membrane, JAT1 functions to export JA out of the cell into the apoplast. frontiersin.orgnih.gov This dual function allows JAT1 to rapidly modulate the concentration of JA-Ile in the nucleus to orchestrate signaling while also influencing the distribution of JA for potential cell-to-cell communication. frontiersin.orgnih.gov

Loss-of-function mutants of jat1 show reduced expression of JA-responsive genes and compromised resistance to necrotrophic fungal pathogens, highlighting the transporter's essential role in mounting effective defense responses. nih.gov By controlling the distribution of JA and JA-Ile, JAT1 integrates and coordinates JA biosynthesis, metabolism, and signaling. nih.gov

In addition to intracellular transport, long-distance, cell-to-cell transport of jasmonates is crucial for systemic wound responses. Two other plasma membrane-localized ABC transporters, AtJAT3 (AtABCG6) and AtJAT4 (AtABCG20), have been identified as high-affinity JA importers. nih.govresearchgate.net These transporters are primarily expressed in the phloem and are vital for the long-distance transmission of wound-induced JA signals from damaged to distal, undamaged leaves. nih.govnih.gov AtJAT3 and AtJAT4 are believed to work synergistically to load locally produced JA into phloem cells, driving the de novo synthesis of JA in successive cells along the transport route. nih.gov This action facilitates a self-propagating wave of JA signaling, which is essential for establishing systemic acquired resistance. nih.gov

Another transporter, GTR1, has also been implicated in the translocation of both JA and JA-Ile in response to wounding. tandfonline.comtandfonline.com GTR1 is expressed in and around leaf veins and appears to contribute to the correct positioning of jasmonates in undamaged leaves to attenuate an excessive wound response. tandfonline.comtandfonline.com

Table 1: Key JA/JA-Ile Transporters in Arabidopsis thaliana

Transporter NameAlternative Name(s)Subcellular LocalizationPrimary Function
JAT1 AtABCG16Plasma Membrane & Nuclear EnvelopeMediates JA efflux from the cell and JA-Ile influx into the nucleus. nih.govfrontiersin.orgnih.gov
AtJAT3 AtABCG6Plasma MembraneFunctions as a JA importer, involved in long-distance, cell-to-cell transport of JA in the phloem. nih.govnih.gov
AtJAT4 AtABCG20Plasma MembraneFunctions as a JA importer, works with AtJAT3 in the long-distance transmission of wound signals. nih.govnih.gov
GTR1 N/ALeaf VeinsContributes to the translocation of JA and JA-Ile in response to wounding. tandfonline.comtandfonline.com

Feedback Mechanisms and Signal Termination

To prevent excessive or prolonged defense activation, which can be detrimental to plant growth, the (-)-jasmonoyl-L-isoleucine signaling pathway is tightly regulated by sophisticated feedback and termination mechanisms. mdpi.com These processes ensure that the response is transient and proportionate to the initial stimulus.

Negative Feedback Loops in (-)-Jasmonoyl-L-Isoleucine Signaling

A primary negative feedback mechanism in the jasmonate pathway involves the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins themselves. The perception of JA-Ile by the COI1 receptor leads to the degradation of JAZ proteins, releasing transcription factors like MYC2 to activate downstream gene expression. researchgate.net Crucially, the genes encoding the JAZ repressors are themselves rapidly induced by JA signaling. nih.gov This leads to the quick replenishment of JAZ proteins, which then bind to and repress MYC2 and other transcription factors, thereby dampening the signaling output. nih.gov

The master transcription factor MYC2 plays a central role in another layer of negative feedback. In addition to activating defense genes, MYC2 directly activates the transcription of a small group of basic helix-loop-helix (bHLH) proteins known as MYC2-TARGETED BHLHs (MTBs). nih.govoup.com These MTB proteins function as negative regulators of JA signaling. oup.com They act antagonistically to MYC2 by competing for binding to the promoters of target genes and by impairing the formation of the MYC2-MED25 transcriptional activation complex. nih.govoup.com This creates a delayed autoregulatory negative feedback circuit where the primary activator, MYC2, also initiates its own repression, ensuring a timely termination of the signal. mdpi.comnih.govoup.com

Desensitization and Termination of the Jasmonate Signal

Termination of the jasmonate signal is achieved through several distinct mechanisms that either deactivate the hormonal signal itself or desensitize the signaling machinery.

Metabolic Deactivation: The bioactive hormone JA-Ile is efficiently converted into inactive or less active forms through metabolic processes. nih.gov Two major catabolic pathways have been identified. The first involves ω-oxidation, where cytochrome P450 monooxygenases of the CYP94 family (e.g., CYP94B3 and CYP94C1) sequentially hydroxylate and then carboxylate JA-Ile to form 12-OH-JA-Ile and 12-COOH-JA-Ile, respectively. mdpi.com The second pathway involves the deconjugation of JA-Ile back to JA by amidohydrolases such as IAR3 and ILL6. mdpi.comnih.gov These catabolic pathways are critical for reducing the active hormone pool and attenuating the signal. frontiersin.org

Alternative Splicing of JAZ Transcripts: Plants can desensitize JA signaling by generating dominant-negative forms of JAZ repressors through alternative splicing. nih.gov A well-studied example is JAZ10, which produces a splice variant, JAZ10.4, that lacks the C-terminal Jas motif required for its degradation via the COI1-dependent pathway. nih.govnih.gov This stable JAZ10.4 variant can still bind to and repress MYC2, effectively uncoupling the repressor from the hormone-induced degradation machinery and creating a persistent state of repression that attenuates JA responses. nih.gov

Non-canonical JAZ Repressors: The JAZ protein family includes non-canonical members, such as JAZ8 and JAZ13 in Arabidopsis, which are less sensitive to hormone-induced degradation. nih.gov These proteins act as stable repressors that contribute to the desensitization of the signaling pathway, providing another mechanism to terminate the jasmonate response. nih.gov

Table 2: Mechanisms of Jasmonate Signal Termination and Desensitization

MechanismKey ComponentsMode of ActionEffect on Signaling
Metabolic Deactivation CYP94 Oxidases (B3, C1), Amidohydrolases (IAR3, ILL6)Oxidation or deconjugation of JA-Ile into inactive forms. mdpi.comnih.govTerminates signal by removing the active hormone.
JAZ Gene Feedback JAZ Proteins, MYC2JA-induced expression of JAZ genes leads to replenishment of JAZ repressors, which inhibit MYC2. nih.govAttenuates signal output.
MYC2-MTB Feedback Loop MYC2, MTB ProteinsMYC2 activates its own repressors (MTBs), which then compete with and inhibit MYC2 activity. nih.govoup.comCreates a delayed negative feedback to terminate the response.
Alternative Splicing JAZ10.4Production of a stable JAZ splice variant that lacks the degradation motif but can still repress MYC2. nih.govnih.govDesensitizes the pathway to JA-Ile.
Non-canonical Repressors JAZ8, JAZ13These JAZ proteins are inherently more stable and less susceptible to JA-Ile-induced degradation. nih.govProvides a persistent level of repression.

Catabolism and Deactivation Pathways of Jasmonoyl L Isoleucine

Oxidative Deactivation via Cytochrome P450 Enzymes (CYP94 Family)

A primary route for JA-Ile turnover is a ω-oxidation pathway catalyzed by members of the CYP94 family of cytochrome P450 monooxygenases. nih.govfrontiersin.org This oxidative pathway involves sequential modifications to the pentenyl side chain of the jasmonate molecule, which ultimately leads to the inactivation of the hormone. nih.govresearchgate.net In Arabidopsis thaliana, three key enzymes from this family—CYP94B1, CYP94B3, and CYP94C1—have been identified as central to this process. nih.goveventrebels.com These enzymes are localized to the endoplasmic reticulum and are typically induced by wounding and other stresses that trigger jasmonate signaling, forming a negative feedback loop. nih.gov

The initial step in the oxidative deactivation of JA-Ile is its hydroxylation at the C-12 position to form 12-hydroxy-JA-Ile (12-OH-JA-Ile). nih.govresearchgate.net This reaction is predominantly catalyzed by CYP94B3, which has been identified as the main enzyme responsible for JA-Ile 12-hydroxylase activity in wounded leaves. frontiersin.orgfrontiersin.org CYP94B1 also contributes to this hydroxylation step, acting in concert with CYP94B3. nih.gov Studies on recombinant enzymes have confirmed that both CYP94B1 and CYP94B3 preferentially catalyze this mono-oxygenation reaction. semanticscholar.org While 12-OH-JA-Ile is considered a catabolic product, some research suggests it retains a degree of bioactivity, though it is less effective than JA-Ile at promoting the interaction between the COI1 receptor and JAZ repressor proteins. nih.govnih.gov

Table 1: Key Cytochrome P450 Enzymes in JA-Ile Hydroxylation

EnzymePrimary FunctionSubstrateProduct
CYP94B3Major enzyme for JA-Ile turnover via hydroxylationJA-Ile12-OH-JA-Ile
CYP94B1Contributes to the 12-hydroxylation of JA-IleJA-Ile12-OH-JA-Ile

Following hydroxylation, 12-OH-JA-Ile is further oxidized to 12-carboxy-JA-Ile (12-COOH-JA-Ile). nih.gov This second oxidation step is primarily catalyzed by the enzyme CYP94C1. frontiersin.orgnih.gov Recombinant CYP94C1 has been shown to efficiently convert 12-OH-JA-Ile to 12-COOH-JA-Ile. nih.gov This dicarboxy derivative is considered a fully inactive form of the hormone, as it fails to promote the assembly of the JA-Ile co-receptor complex. nih.gov The sequential action of CYP94B3 and CYP94C1 establishes a major catabolic route that converts the active hormone into an inactive product, effectively terminating the signal. nih.gov

Amido-Hydrolase-Mediated Cleavage

In addition to the oxidative pathway, a second major mechanism for JA-Ile inactivation involves the hydrolytic cleavage of the amide bond that links jasmonic acid to the amino acid isoleucine. semanticscholar.orgnih.gov This reaction is catalyzed by a specific group of amido hydrolases, which effectively reverses the final activation step of JA-Ile biosynthesis. nih.gov This cleavage releases free jasmonic acid (JA) and isoleucine, providing a direct route to deactivate the hormonal signal. nih.govnih.gov

Table 2: Amido Hydrolases in JA-Ile Cleavage

EnzymePrimary FunctionSubstratesProducts
IAR3Hydrolytic cleavage of the JA-Ile amide bondJA-Ile, 12-OH-JA-IleJA + Ile, 12-OH-JA + Ile
ILL6Hydrolytic cleavage of the JA-Ile amide bondJA-Ile, 12-OH-JA-IleJA + Ile, 12-OH-JA + Ile

Impact of Impaired Catabolism on Jasmonate Homeostasis and Defense Responses

The impairment of JA-Ile catabolic pathways has significant consequences for jasmonate homeostasis and plant defense. nih.gov Genetic mutations that disrupt the function of CYP94 or amido hydrolase enzymes lead to an over-accumulation of JA-Ile, particularly after stress induction like wounding or herbivore attack. nih.govnih.gov For instance, cyp94b3 mutants show elevated levels of JA-Ile and a prolonged defense gene expression profile following mechanical wounding. nih.gov

However, the relationship between elevated JA-Ile levels and enhanced defense is not always straightforward. nih.govresearchgate.net While a lack of catabolism leads to the buildup of the active hormone, it can also trigger a simultaneous hyper-induction of genes encoding negative regulators, such as JAZ proteins. eventrebels.comresearchgate.net This can create a desensitizing effect, where despite having extreme levels of JA-Ile, the plant's resistance to certain pathogens or insects is not proportionally increased and may even be similar to wild-type plants. nih.govresearchgate.net Studies on mutants deficient in both pathways (e.g., quintuple mutants lacking CYP94s and amido hydrolases) show that the impact of impaired catabolism is specific to the type of stress. nih.gov For example, the two pathways contribute additively to JA-Ile removal after wounding, but their roles and impacts on defense differ in response to fungal infection versus insect attack. nih.gov This highlights the complexity of jasmonate signaling, where the precise regulation of the hormone's concentration through catabolism is critical for mounting an appropriate, context-specific defense response. eventrebels.com

Roles of Jasmonoyl L Isoleucine in Plant Responses to Environmental Cues

Regulation of Biotic Stress Responses

(-)-Jasmonoyl-L-isoleucine (JA-Ile) is a critical signaling molecule that orchestrates plant defense responses against a wide array of biotic threats, including herbivorous insects and various microbial pathogens. nih.gov Upon detection of tissue damage or pathogen-associated molecular patterns, plants rapidly synthesize JA-Ile, which then acts as the active hormone triggering a complex signaling cascade. nih.gov This cascade involves the perception of JA-Ile by the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), which is part of the SCF-COI1 E3 ubiquitin ligase complex. oup.comaustinpublishinggroup.com The binding of JA-Ile to the COI1-JAZ co-receptor complex leads to the ubiquitination and subsequent degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. nih.govmdpi.com The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of a multitude of defense-related genes. oup.commdpi.com This signaling pathway is a central component of the plant's induced immunity, enabling it to mount a robust defense against attackers. nih.govnih.gov

Defense Against Herbivores (e.g., Insect Feeding)

JA-Ile is instrumental in inducing direct chemical defenses that deter feeding and negatively impact herbivore growth and development. nih.gov Upon activation of the JA-Ile signaling pathway, plants upregulate the biosynthesis of a diverse arsenal (B13267) of defensive compounds. nih.gov These include anti-nutritional proteins and a wide range of secondary metabolites.

Anti-nutritional Proteins: Jasmonates are known to induce the production of proteins that interfere with insect digestion and nutrient absorption. A classic example is the induction of proteinase inhibitors (PIs), which block the activity of digestive enzymes in the insect's gut, leading to reduced growth.

Secondary Metabolites: The degradation of JAZ repressors, triggered by JA-Ile, allows for the activation of genes involved in the synthesis of toxic or repellent secondary metabolites. frontiersin.orgnih.gov In Nicotiana attenuata, silencing a gene involved in JA-Ile hydrolysis (NaJIH1) led to increased JA-Ile levels and higher accumulation of JA-Ile-dependent defense metabolites. nih.gov This resulted in significantly reduced mass gain for both specialist (Manduca sexta) and generalist (Spodoptera littoralis) herbivores feeding on these plants. nih.gov In Arabidopsis, the JA-Ile pathway promotes the synthesis of glucosinolates, a class of secondary metabolites that are toxic to generalist herbivores. mdpi.com

Table 1: Examples of (-)-Jasmonoyl-L-Isoleucine-Dependent Direct Defense Compounds
Compound ClassSpecific Compound(s)Plant SpeciesEffect on Herbivore
AlkaloidsNicotineNicotiana attenuataNeurotoxin, feeding deterrent
GlucosinolatesIndolic and Aliphatic GlucosinolatesArabidopsis thalianaToxin, feeding deterrent to generalists
Proteinase InhibitorsTrypsin Proteinase Inhibitors (TPIs)Solanum lycopersicum (Tomato), Nicotiana attenuataInhibits digestion, reduces growth
TerpenoidsDiterpene glycosidesNicotiana attenuataAnti-feedant

The plant's response to herbivory involves extensive reprogramming of its metabolism, and JA-Ile is a key regulator of these changes. frontiersin.org The accumulation of JA-Ile triggers widespread shifts in the soluble metabolome, leading to the production of compounds involved in defense and the reallocation of resources from growth to defense. researchgate.net

Research on JA-Ile-deficient Nicotiana attenuata plants (irJAR4xirJAR6) revealed the specific role of this hormone in shaping the plant's chemical profile after herbivore attack. frontiersin.org When compared to wild-type plants and plants deficient in all jasmonates (asLOX3), the JA-Ile-deficient plants showed a distinct metabolic profile. frontiersin.orguni-heidelberg.de These plants required JA-Ile to elicit a specific subset of the jasmonate-regulated, herbivore-induced secondary metabolites. frontiersin.org The study found a significant overlap (around 60%) in differentially regulated metabolites between JA-Ile deficient plants and either fully jasmonate-deficient or jasmonate-perception-deficient plants, highlighting the central but not exclusive role of JA-Ile. frontiersin.orguni-heidelberg.de This demonstrates that JA-Ile specifically controls a portion of the metabolic changes that constitute the plant's induced resistance to herbivores. frontiersin.org

Plants attacked by herbivores often release a blend of volatile organic compounds (VOCs) that can serve as indirect defenses by attracting predators and parasitoids of the herbivores. nih.gov The emission of these volatiles is largely regulated by the jasmonate pathway, but the specific role of JA-Ile can vary depending on the plant species and the specific volatile compound. frontiersin.orgnih.gov

JA-Ile-dependent Emission: In many cases, the JA-Ile signaling pathway is required for the production and release of herbivore-induced plant volatiles (HIPVs). nih.gov For instance, in wild tobacco (Nicotiana attenuata), the production of the floral volatile benzylacetone (B32356) requires JA-Ile perception through COI1. nih.gov

JA-Ile-independent Emission: Interestingly, research has shown that not all jasmonate-regulated volatile emissions are strictly dependent on JA-Ile. frontiersin.org Studies in Nicotiana attenuata have found few to no differences in the emission of herbivore-induced volatiles between wild-type and JA-Ile-deficient plants, suggesting that other jasmonates may regulate this response. frontiersin.orguni-heidelberg.de In one study, jasmonic acid (JA) itself was found to be a more potent elicitor of the volatile (E)-α-bergamotene than JA-Ile was. frontiersin.orgfrontiersin.orguni-heidelberg.de This points to a nuanced regulatory system where different jasmonate derivatives may have specialized roles, allowing for a flexible and fine-tuned defense response. frontiersin.orgfrontiersin.org

Table 2: Regulation of Volatile Organic Compound (VOC) Emission by Jasmonates
Volatile CompoundRegulatory MoleculePlant SpeciesNotes
BenzylacetoneJA-IleNicotiana attenuataEmission is dependent on JA-Ile perception via COI1. nih.gov
(E)-α-bergamoteneJANicotiana attenuataJA is a more potent elicitor than JA-Ile for this specific volatile. frontiersin.orguni-heidelberg.de
Green Leaf Volatiles (GLVs)Jasmonate PathwayGeneralInitial burst of emission upon wounding is part of the early jasmonate response. nih.gov
Indole, β-caryophylleneJasmonate PathwayZea mays (Corn)Herbivory triggers JA accumulation, which in turn induces the emission of these VOCs. pnas.org

Defense Against Pathogens (e.g., Necrotrophic Fungi, Oomycetes, Bacteria)

The JA-Ile signaling pathway is a cornerstone of plant immunity against a broad range of pathogens, particularly those with a necrotrophic lifestyle that kill host cells to obtain nutrients. scirp.orgscirp.org Resistance against necrotrophic fungi, oomycetes, and certain bacteria is highly dependent on an intact JA-Ile signaling cascade. nih.govscirp.orgmdpi.com

Necrotrophic Fungi: Numerous studies have demonstrated that susceptibility to necrotrophic fungi like Botrytis cinerea and Alternaria brassicicola is significantly increased in plants with mutations in the JA-Ile pathway, such as the coi1 (receptor) and jar1 (biosynthesis) mutants. mdpi.comfrontiersin.org Upon infection, plants accumulate JA-Ile, which activates defense gene expression. nih.govencyclopedia.pub For example, applying isoleucine to Arabidopsis plants enhanced their resistance to B. cinerea by boosting the endogenous levels of JA-Ile, a defense that was absent in jar1 and coi1 mutants. frontiersin.org

Oomycetes: The JA-Ile pathway is also crucial for defense against pathogenic oomycetes, such as Pythium species, which cause root rot. nih.gov Field trials with tomato mutants lacking the JA-Ile receptor (jai1) showed 100% mortality from Pythium root rot, demonstrating the essential role of this signaling pathway in protecting against these soil-borne pathogens. nih.gov

Bacteria: While the salicylic (B10762653) acid (SA) pathway is traditionally associated with defense against biotrophic bacteria, the JA-Ile pathway also plays a significant role, often in an antagonistic but sometimes cooperative manner. riken.jp Some bacterial pathogens, like Pseudomonas syringae, produce a phytotoxin called coronatine, which is a structural mimic of JA-Ile. scirp.org Coronatine hijacks the plant's JA-Ile signaling pathway to suppress SA-mediated defenses, thereby promoting bacterial growth. scirp.orgriken.jp This highlights the central role of JA-Ile signaling in the complex interplay between plant and pathogen.

A key output of the JA-Ile signaling pathway is the activation of genes encoding defense-related proteins, including many classified as Pathogen-Related (PR) proteins. nih.govencyclopedia.pub The perception of JA-Ile by the SCF-COI1 complex and the subsequent degradation of JAZ repressors is the critical step that unleashes the transcription of these genes. mdpi.com

This signaling cascade leads to the expression of various defense genes. For instance, in Arabidopsis, JA-Ile signaling, in cooperation with the hormone ethylene (B1197577) (ET), strongly induces the expression of PLANT DEFENSIN 1.2 (PDF1.2), a marker gene for JA/ET-mediated defense against necrotrophs. scirp.orgnih.gov Plant defensins are a class of small, cysteine-rich antimicrobial peptides that are considered PR proteins (PR-12 family). Other induced defense genes include those encoding thionins and various enzymes involved in producing antimicrobial secondary metabolites. encyclopedia.pub The activation of these genes provides the plant with the biochemical tools necessary to combat the invading pathogen. scirp.org

Table 3: Examples of Defense-Related Genes/Proteins Activated by (-)-Jasmonoyl-L-Isoleucine Signaling
Gene/Protein NameProtein ClassPlant SpeciesRole in Defense
PDF1.2Plant Defensin (PR-12 family)Arabidopsis thalianaAntifungal activity against necrotrophic fungi. mdpi.com
VSP2Vegetative Storage ProteinArabidopsis thalianaAnti-insect and potential antimicrobial activity. uniprot.org
THI2.1Thionin (PR-13 family)Arabidopsis thalianaAntimicrobial activity. encyclopedia.pub
ORA59Transcription FactorArabidopsis thalianaActivates the expression of downstream defense genes like PDF1.2. mdpi.com
b-CHIBasic Chitinase (PR-3 family)Arabidopsis thalianaDegrades chitin (B13524) in fungal cell walls. scirp.org
Manipulation of (-)-Jasmonoyl-L-Isoleucine Signaling by Virulent Pathogens

Virulent pathogens have evolved sophisticated strategies to manipulate the (-)-jasmonoyl-L-isoleucine (JA-Ile) signaling pathway to their advantage, thereby overcoming host defenses and facilitating infection. nih.govoup.comnih.gov This manipulation can occur at various levels of the signaling cascade, from mimicking the active hormone to targeting key regulatory proteins.

A classic example of pathogen hijacking of JA signaling is the production of coronatine (COR) by several pathovars of the hemibiotrophic bacterium Pseudomonas syringae. nih.gov COR is a structural and functional mimic of JA-Ile, binding with high affinity to the COI1-JAZ co-receptor complex. nih.govplos.org This binding triggers the degradation of JAZ repressor proteins, leading to the activation of JA-responsive genes. nih.govplos.org By activating the JA signaling pathway, P. syringae suppresses the salicylic acid (SA)-mediated defense responses that are effective against biotrophic and hemibiotrophic pathogens, thus promoting its own virulence. nih.govplos.org COR-mediated activation of JA signaling also counteracts PAMP-induced stomatal closure, facilitating bacterial entry into the plant. nih.gov

Beyond producing hormone mimics, pathogens deploy proteinaceous effectors delivered into the host cell to directly interfere with JA signaling components. nih.govplos.org For instance, the P. syringae type III secreted effector (T3SE) HopZ1a, a member of the YopJ effector family, directly interacts with and acetylates JAZ repressor proteins. plos.org This interaction promotes the degradation of JAZ proteins, leading to the activation of JA signaling and enhanced bacterial virulence. plos.org The fact that both a toxin (COR) and a protein effector (HopZ1a) from the same pathogen target the JAZ repressors underscores the central importance of this regulatory hub in plant-pathogen interactions. plos.org

Another strategy employed by pathogens is the metabolic manipulation of jasmonates. Some fungal pathogens can metabolize and detoxify jasmonates to attenuate host defense signaling. nih.gov The rice blast fungus, Magnaporthe oryzae, produces an enzyme, antibiotic biosynthesis monooxygenase (Abm), which converts JA into the less active 12-hydroxyjasmonic acid (12OH-JA). nih.govresearchgate.net This conversion reduces the pool of JA available for conversion into the active JA-Ile, thereby dampening the plant's defense response and facilitating fungal colonization. nih.govresearchgate.net Similarly, some pathogens can manipulate the antagonism between JA and SA signaling to their benefit. Necrotrophic pathogens, which are typically thwarted by JA-mediated defenses, may attempt to suppress this pathway. nih.gov Conversely, biotrophic and hemibiotrophic pathogens often activate JA signaling to dampen the more effective SA-mediated defenses. nih.govresearchgate.net

The table below summarizes various strategies used by virulent pathogens to manipulate JA-Ile signaling.

Manipulation Strategy Pathogen Example Mechanism of Action Outcome for Pathogen
Hormone Mimicry Pseudomonas syringaeProduces coronatine (COR), a structural and functional mimic of JA-Ile, which activates the COI1-JAZ receptor complex. nih.govSuppression of SA-mediated defense, promotion of stomatal opening, enhanced virulence. nih.gov
Effector-Targeting of JAZ Repressors Pseudomonas syringaeSecretes the type III effector HopZ1a, which acetylates JAZ proteins, leading to their degradation. plos.orgActivation of JA signaling, suppression of host defense, enhanced virulence. plos.org
Metabolic Inactivation Magnaporthe oryzaeProduces an enzyme (Abm) that hydroxylates JA to 12OH-JA, a less active form. nih.govresearchgate.netAttenuation of JA signaling, evasion of plant defenses, facilitated host colonization. nih.govresearchgate.net
Exploitation of Hormone Crosstalk Various biotrophic and hemibiotrophic pathogensActivation of JA signaling to antagonistically suppress the more effective SA-dependent defense pathway. nih.govOvercoming host resistance, successful infection. nih.gov

Mediation of Abiotic Stress Tolerance

The (-)-jasmonoyl-L-isoleucine signaling pathway is a critical component of the plant's ability to tolerate a wide range of abiotic stresses. Its role extends from mitigating the effects of water scarcity and high salinity to acclimating to temperature extremes and coping with toxic substances in the environment. researchgate.netnih.gov

Drought Stress Mitigation

JA-Ile plays a significant role in enhancing plant resistance to drought stress. uni-bonn.de The accumulation of endogenous JA-Ile is observed in plants subjected to drought conditions. uni-bonn.defrontiersin.org This accumulation is a key part of the plant's adaptive response, triggering a cascade of physiological and molecular changes. One of the primary mechanisms is the regulation of stomatal aperture. frontiersin.org JA-Ile, in concert with abscisic acid (ABA), promotes stomatal closure, which reduces water loss through transpiration. frontiersin.org

Furthermore, JA-Ile signaling positively influences the plant's antioxidant capacity. uni-bonn.de Drought stress leads to the production of reactive oxygen species (ROS), which can cause significant cellular damage. JA-Ile signaling helps to modulate the activity of antioxidant enzymes, thereby protecting the photosynthetic machinery and other vital cellular processes from oxidative damage. uni-bonn.defrontiersin.org Studies using Arabidopsis thaliana have shown that plants with enhanced endogenous JA-Ile levels exhibit higher resistance to drought, while those with impaired JA-Ile synthesis are more susceptible. uni-bonn.de This resistance is linked to a positive feedback loop where JA-Ile signaling upregulates its own biosynthesis and modulates ABA biosynthesis, preparing the plant to better cope with water deficit. uni-bonn.de

Salinity Stress Tolerance

High salinity is a major abiotic stress that adversely affects plant growth and productivity. The JA signaling pathway, leading to the production of JA-Ile, is activated in response to salt stress. nih.govmdpi.comoup.com This activation is a crucial part of the plant's strategy to manage the osmotic and ionic stress imposed by high salt concentrations. In Arabidopsis, salt stress triggers the upregulation of JA-responsive genes, such as the JAZ genes, in a COI1-dependent manner, particularly in the roots. nih.govoup.com

Cold and Freezing Stress Acclimation

(-)-Jasmonoyl-L-isoleucine is a positive regulator of plant tolerance to cold and freezing temperatures. oup.comnih.gov Plants exposed to low temperatures exhibit increased accumulation of endogenous jasmonates, including JA-Ile. mdpi.commdpi.comnih.gov This hormonal response is a key signal for initiating downstream defense mechanisms.

A critical mechanism by which JA-Ile enhances freezing tolerance is through its interaction with the well-characterized ICE-CBF (INDUCER OF CBF EXPRESSION - C-REPEAT BINDING FACTOR) signaling pathway. nih.govresearchgate.netnih.gov Under normal temperature conditions, JAZ repressor proteins physically interact with and inhibit the activity of ICE transcription factors (ICE1 and ICE2). nih.govfrontiersin.org Upon cold stress, the accumulation of JA-Ile is perceived by the COI1 receptor, leading to the ubiquitination and subsequent degradation of JAZ proteins. nih.govnih.gov This degradation releases the ICE transcription factors, allowing them to activate the expression of CBF genes. nih.govfrontiersin.org The CBF proteins, in turn, activate a battery of downstream cold-responsive (COR) genes that confer freezing tolerance by producing cryoprotective compounds and modifying cellular membranes. oup.comnih.gov Therefore, JA-Ile acts as a crucial upstream signal that de-represses the ICE-CBF pathway, enabling plants to acclimate to freezing conditions. nih.gov

Responses to Heavy Metal Toxicity

JA-Ile signaling is integral to plant defense responses against heavy metal toxicity, including elements like cadmium (Cd), arsenic (As), and lead (Pb). nih.govresearchgate.net Exposure to these toxic elements triggers a rapid increase in endogenous jasmonate levels. nih.gov This hormonal surge initiates signaling cascades that help to mitigate the damaging effects of heavy metals.

The protective role of JA-Ile signaling in heavy metal stress is multifaceted. It involves enhancing the plant's antioxidant defense system to combat the oxidative stress induced by heavy metals. researchgate.netfrontiersin.org This includes increasing the activity of enzymes like superoxide (B77818) dismutase, peroxidase, and catalase. nih.govfrontiersin.org Additionally, JA-Ile signaling coordinates the regulation of ion transport systems, which can help in sequestering heavy metals in vacuoles or limiting their transport to sensitive tissues like shoots and grains. nih.govresearchgate.net The pathway also influences the production of chelating compounds that can bind to heavy metal ions, rendering them less toxic. nih.gov Research has shown that plants with a functional JA signaling pathway exhibit greater tolerance to heavy metal stress, maintaining better growth and lower cellular damage compared to mutants deficient in this pathway. nih.govresearchgate.net

The table below provides an overview of research findings on the role of jasmonates in heavy metal stress tolerance.

Heavy Metal Plant Species Observed Effects of Jasmonate Signaling/Application Reference
Cadmium (Cd) Pea (Pisum sativum)Alleviated growth reduction, improved photosynthetic efficiency, and enhanced antioxidant enzyme activity. frontiersin.org frontiersin.org
Cadmium (Cd) Rapeseed (Brassica napus)Improved tolerance to Cd toxicity. nih.gov nih.gov
Arsenic (As) Rice (Oryza sativa)Alleviated As(III) toxicity and reduced inhibition of root elongation by As(V). nih.gov nih.gov
Copper (Cu) Alfalfa (Medicago sativa)Relieved growth inhibition and biomass reduction caused by copper stress. researchgate.net researchgate.net

Other Abiotic Stressors (e.g., Heat, Flooding, Micronutrient Toxicity, Ozone, CO2, Light)

The role of (-)-jasmonoyl-L-isoleucine extends to a variety of other abiotic stresses, demonstrating its versatility as a key stress hormone. researchgate.net

Ozone (O₃): Ozone is a significant air pollutant that causes oxidative stress in plants. JA signaling is activated upon ozone exposure and plays a complex role in modulating the plant's response. nih.govnih.govresearchgate.net It interacts antagonistically with salicylic acid signaling to control the magnitude of ozone-induced hypersensitive response-like cell death. nih.govnih.gov This modulation helps to fine-tune the defense response, balancing resistance with the cost of excessive cell death. nih.gov

Elevated Carbon Dioxide (CO₂): Rising atmospheric CO₂ levels affect plant physiology and defense. In general, elevated CO₂ tends to promote SA-mediated defenses while repressing the JA pathway. nih.gov This shift can alter a plant's resistance to different types of pathogens and herbivores. The interplay between CO₂ levels, JA-Ile signaling, and other hormone pathways is crucial for determining plant performance in future climate scenarios. nih.gov

Flooding (Hypoxia and Reoxygenation): Flooding creates hypoxic (low oxygen) conditions, and subsequent reoxygenation upon water receding causes a burst of damaging reactive oxygen species. JA-Ile accumulates rapidly during the reoxygenation phase. nih.gov The JA-Ile signaling pathway, through the transcription factor MYC2, is critical for tolerance to this post-hypoxic stress. It transcriptionally activates genes involved in the synthesis of antioxidants like ascorbate (B8700270) and glutathione, which helps to mitigate the oxidative damage caused by reoxygenation. nih.gov

Heat, Micronutrient Toxicity, and Light: While jasmonates, in general, are known to be involved in responses to heat stress, micronutrient toxicity, and high light conditions, the specific, direct role of (-)-jasmonoyl-L-isoleucine in these responses is an area of ongoing research. researchgate.netnih.govmdpi.commdpi.com The JA pathway as a whole contributes to basal thermotolerance and helps manage oxidative stress generated by these diverse environmental challenges. researchgate.netmdpi.com

Integration of Stress Signals and Output Responses

The perception of environmental threats initiates a complex signaling cascade within plants, where (-)-jasmonoyl-L-isoleucine plays a pivotal role as a key signaling molecule. This process begins with the recognition of molecular patterns associated with stress, which triggers the synthesis and accumulation of (-)-jasmonoyl-L-isoleucine. The subsequent signaling pathway ultimately leads to a wide array of physiological and developmental responses, enabling the plant to adapt to and defend against various biotic and abiotic challenges.

Molecular Patterns Associated with Stress (MAMPs, HAMPs, DAMPs)

Plants have evolved sophisticated mechanisms to detect danger by recognizing specific molecular signatures. These signatures are broadly categorized as Microbe-Associated Molecular Patterns (MAMPs), Herbivore-Associated Molecular Patterns (HAMPs), and Damage-Associated Molecular Patterns (DAMPs). nih.govnih.govresearchgate.net The perception of these molecular patterns by pattern recognition receptors (PRRs) on the plant cell surface is a critical first step in initiating an immune response. frontiersin.org

MAMPs are conserved molecules derived from microorganisms, such as flagellin (B1172586) from bacteria or chitin from fungi. researchgate.net HAMPs originate from herbivores and can include components in their oral secretions. DAMPs are endogenous molecules released from the plant's own cells upon tissue damage caused by mechanical wounding, herbivory, or pathogen invasion. frontiersin.orgnih.govdntb.gov.ua Examples of DAMPs include fragments of the plant cell wall, like oligogalacturonides (OGs), and extracellular ATP. nih.govnih.gov

The recognition of MAMPs, HAMPs, or DAMPs triggers a rapid downstream signaling cascade, a key component of which is the synthesis of jasmonates. nih.gov This leads to a significant increase in the levels of (-)-jasmonoyl-L-isoleucine, the most bioactive form of jasmonate. oup.comwesleyan.edu The accumulation of (-)-jasmonoyl-L-isoleucine then activates downstream defense gene expression, leading to the production of defensive compounds and other protective responses. nih.govfrontiersin.org For instance, the perception of these stress signals initiates the biosynthesis of jasmonic acid (JA) from α-linolenic acid released from chloroplast membranes. oup.com JA is then converted to its active form, (-)-jasmonoyl-L-isoleucine, by the enzyme JAR1. researchgate.net

The integration of these various stress signals allows the plant to mount a defense response that is tailored to the specific threat. The (-)-jasmonoyl-L-isoleucine signaling pathway acts as a central hub, coordinating the plant's response to a wide range of biotic and abiotic stresses.

CategoryDescriptionExamples
MAMPs Conserved molecules derived from various microorganisms.Flagellin, Chitin
HAMPs Molecules originating from herbivores, often found in oral secretions.Fatty acid-amino acid conjugates
DAMPs Endogenous plant molecules released upon cell damage.Oligogalacturonides, Extracellular ATP

Spatial and Temporal Dynamics of (-)-Jasmonoyl-L-Isoleucine Accumulation and Signaling

Following the perception of stress signals, the accumulation of (-)-jasmonoyl-L-isoleucine exhibits precise spatial and temporal dynamics, which are crucial for orchestrating an effective defense response.

Temporal Dynamics:

Upon wounding or herbivore attack, the levels of jasmonic acid (JA) and (-)-jasmonoyl-L-isoleucine increase dramatically within minutes. researchgate.net Research in Arabidopsis thaliana has shown that JA levels can rise within 2 to 5 minutes of wounding. researchgate.net This initial burst is followed by a sustained accumulation, with peak levels of JA and (-)-jasmonoyl-L-isoleucine generally reached between 10 and 60 minutes in both the directly damaged (local) and undamaged (systemic) tissues. researchgate.net

The concentration of (-)-jasmonoyl-L-isoleucine is tightly regulated. After the initial peak, its levels can decline, which is important for preventing an over-accumulation of defense compounds that could be detrimental to the plant's growth and development. This regulation is achieved through various metabolic pathways that convert (-)-jasmonoyl-L-isoleucine into less active or inactive forms. nih.gov

Studies on rice under salt stress have shown a steady increase in all analyzed jasmonates, with maximal levels being reached after 72 hours of exposure. nih.gov In response to wounding in rice, the levels of 12-oxo-phytodienoic acid (OPDA) and JA were enhanced at most time points. nih.gov

Spatial Dynamics:

The accumulation of (-)-jasmonoyl-L-isoleucine is not restricted to the site of stress perception. A rapid, long-distance signaling mechanism ensures that systemic tissues are also primed for defense. The stimulus leading to JA accumulation in leaves distal to a wound can travel at a speed of at least 3 cm/min. researchgate.net This systemic response is critical for protecting the entire plant from further attack.

Once synthesized, (-)-jasmonoyl-L-isoleucine must be transported into the nucleus to initiate changes in gene expression. musechem.com This transport is facilitated by specific transporters, ensuring that the hormone reaches its target receptor complex. musechem.com Inside the nucleus, (-)-jasmonoyl-L-isoleucine binds to its receptor, the COI1-JAZ co-receptor complex, which leads to the degradation of JAZ repressor proteins. oup.comnih.gov This degradation allows transcription factors, such as MYC2, to activate the expression of a wide range of defense-related genes. nih.govnih.govfrontiersin.org

Different jasmonate metabolites can also show distinct spatial distributions. For example, in wounded Arabidopsis leaves, hydroxyjasmonates and a dicarboxyjasmonate were found to be enriched in the midveins, suggesting specialized roles and transport pathways for these derivatives. researchgate.net This intricate spatial and temporal control of (-)-jasmonoyl-L-isoleucine accumulation and signaling allows plants to mount a rapid, systemic, and highly regulated defense response to a variety of environmental cues.

StressorPlant SpeciesTime to Peak AccumulationLocation of Accumulation
WoundingArabidopsis thaliana10-60 minutesLocal and Systemic Tissues
Salt StressRice (Oryza sativa)72 hoursLeaves
Water StressArabidopsis thalianaProgressive accumulationRoots

Crosstalk and Interplay with Other Phytohormone Signaling Pathways

Interaction with Salicylic (B10762653) Acid (SA) in Plant Defense Balancing

The relationship between (-)-jasmonoyl-L-isoleucine and salicylic acid (SA) is a cornerstone of plant immunity, classically defined by mutual antagonism that enables the plant to prioritize its defense against specific types of pathogens. nih.gov Generally, SA-mediated defenses are effective against biotrophic and hemibiotrophic pathogens, which feed on living tissue, while JA-Ile-dependent signaling is crucial for resistance against necrotrophic pathogens and herbivorous insects, which kill host cells to obtain nutrients. nih.govnih.gov

This antagonistic relationship is regulated at multiple molecular levels. High levels of SA can suppress the expression of JA biosynthesis genes, thereby reducing the pool of jasmonic acid available for conversion to JA-Ile. mdpi.com Conversely, the activation of the JA-Ile pathway can inhibit SA accumulation and signaling. The transcription factor MYC2, a primary target of JAZ repressors, plays a key role in this process by directly activating the transcription of NAC transcription factors (ANAC019, ANAC055, ANAC072), which in turn repress SA-induced defense genes. nih.gov

However, the SA-JA crosstalk is not exclusively antagonistic. Evidence suggests that synergistic interactions can occur, often depending on the concentration of the hormones and the specific context of the plant-pathogen interaction. nih.govnih.gov This complex balance allows plants to mount a tailored and efficient defense strategy against a wide spectrum of biological threats.

Synergistic and Antagonistic Crosstalk with Ethylene (B1197577) (ET)

Ethylene (ET) and JA-Ile signaling pathways frequently work in concert, particularly in regulating defense responses against necrotrophic pathogens and wounding. researchgate.net A significant portion of this synergy is mediated through the transcriptional regulation of shared target genes, such as PLANT DEFENSIN 1.2 (PDF1.2) and other ETHYLENE RESPONSE FACTOR (ERF) genes. oup.comnih.gov

The molecular hub for this interaction involves the master transcription factors of both pathways: MYC2 from the JA-Ile pathway and ETHYLENE INSENSITIVE3 (EIN3) and its homolog EIN3-LIKE 1 (EIL1) from the ET pathway. researchgate.net Upon JA-Ile perception and subsequent JAZ degradation, EIN3/EIL1 are de-repressed, allowing them to activate downstream defense genes like ERF1 and ORA59. oup.com This creates a synergistic output where both hormonal signals are required for a full defense activation.

Despite this synergy, antagonism also exists. MYC2 and EIN3 can physically interact and mutually inhibit each other's transcriptional activities. oup.com This mutual repression is thought to provide a mechanism for fine-tuning the balance between different defense strategies, such as responses to wounding versus necrotrophic pathogens, and balancing defense with growth. researchgate.netoup.com

Cooperation and Conflict with Abscisic Acid (ABA)

The interplay between (-)-jasmonoyl-L-isoleucine and abscisic acid (ABA) is multifaceted, with both synergistic and antagonistic interactions reported across various developmental and stress-related processes. nih.gov Generally, they act synergistically in responses to abiotic stresses like drought and in regulating processes such as seed germination. mdpi.comdntb.gov.ua

A key point of convergence is the interaction between JAZ proteins and core components of the ABA signaling pathway. For instance, some JAZ proteins can interact with and suppress the activity of ABA-INSENSITIVE5 (ABI5), a key transcription factor in ABA signaling. nih.gov The perception of JA-Ile leads to JAZ degradation, which in turn releases ABI5 to activate ABA-responsive genes, providing a clear mechanism for JA-Ile-induced ABA responses. nih.gov Furthermore, ABA can induce JA biosynthesis, creating a positive feedback loop. In Arabidopsis roots under dehydration, JA-Ile accumulation is necessary for the consistent and full accumulation of ABA, indicating that JA-Ile signaling can act upstream of ABA biosynthesis in certain contexts. mdpi.commdpi.com

Antagonism is also observed. The ABA receptor PYL6 has been shown to interact with and negatively regulate MYC2 in an ABA-dependent manner, suggesting a mechanism by which ABA can temper JA-Ile-mediated responses. oup.com This complex interplay highlights a sophisticated system for integrating signals related to water stress and defense.

Interactions with Auxin in Growth and Developmental Processes

The crosstalk between JA-Ile and auxin is pivotal in modulating the trade-off between plant growth and defense, particularly in the development of the root system. frontiersin.org JA-Ile signaling generally inhibits primary root growth while promoting lateral root formation. frontiersin.orgpnas.org

The inhibition of primary root growth is mediated by the transcription factor MYC2. Activated by JA-Ile, MYC2 directly represses the expression of PLETHORA (PLT1 and PLT2) genes, which are key auxin-responsive regulators of root stem cell niche maintenance. frontiersin.orgresearchgate.net This represents a direct antagonistic interaction where JA-Ile signaling overrides auxin-mediated primary root elongation.

Conversely, JA-Ile can synergistically interact with auxin to promote lateral root formation. This is achieved through the JA-Ile-dependent activation of the transcription factor ERF109, which in turn activates the expression of auxin biosynthesis genes such as ANTHRANILATE SYNTHASE A1 (ASA1) and YUCCA2. frontiersin.orgpnas.org Auxin also influences the JA-Ile pathway; for example, auxin can up-regulate the expression of Gretchen Hagen3 (GH3) enzymes that conjugate jasmonic acid to amino acids, thereby modulating JA-Ile homeostasis and impacting processes like adventitious root formation. pnas.org

Regulation by and with Gibberellic Acid (GA)

The interaction between JA-Ile and gibberellic acid (GA) is predominantly antagonistic and represents a classic example of the "growth-defense" trade-off. nih.gov GA promotes growth processes like stem elongation, while JA-Ile activates defense responses, often at the expense of growth.

The molecular basis for this antagonism lies in the direct physical interaction between the key repressors of each pathway: JAZ proteins for JA-Ile and DELLA proteins for GA. oup.comoup.com JAZ proteins can bind to DELLA proteins, and this interaction appears to be mutually inhibitory. DELLAs can sequester JAZs, preventing them from repressing MYC2, while JAZs can interfere with the ability of DELLAs to be degraded in response to GA. mdpi.comoup.com

Furthermore, DELLAs can directly interact with MYC2, competing with JAZ proteins and thereby modulating the expression of MYC2 target genes. mdpi.comoup.com This JAZ-DELLA-MYC2 module serves as a central integration point. For instance, herbivory-induced JA-Ile accumulation can lead to the stabilization of DELLA proteins, which in turn restricts growth. In some cases, JA-Ile specifically regulates GA catabolic genes, while other jasmonates derived earlier in the biosynthetic pathway control GA biosynthesis genes, indicating a highly nuanced regulatory network. nih.govresearchgate.net

Integration with Brassinosteroids (BR) and Cytokinins (CK)

While less characterized than interactions with other major hormones, significant crosstalk exists between JA-Ile signaling and both brassinosteroids (BRs) and cytokinins (CKs).

Recent findings have illuminated a direct molecular link between BR and JA-Ile signaling. In pear, the BR-responsive transcription factor BRASSINAZOLE RESISTANT 2 (BZR2) was found to directly interact with MYC2. oup.comnih.gov This interaction enhances the ability of MYC2 to activate the transcription of GA biosynthesis genes, promoting dormancy release. Notably, the overexpression of PpyBZR2 led to increased levels of endogenous JA and JA-Ile, suggesting that active BR signaling can promote the synthesis of bioactive jasmonates. oup.comnih.gov This indicates a synergistic relationship in specific developmental contexts.

The crosstalk between JA-Ile and cytokinin is often antagonistic, particularly in developmental processes like xylem formation. The JA-responsive transcription factor MYC2 negatively regulates cytokinin responses by promoting the expression of ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN 6 (AHP6), a known inhibitor of cytokinin signaling. mdpi.com In another context, plants with deficient cytokinin signaling exhibit a JA-dependent cell death phenotype under circadian stress, further supporting an antagonistic interplay where cytokinin appears to buffer against excessive JA-induced stress responses. mdpi.com

Molecular Basis of Crosstalk: Shared Components and Regulatory Modules

The intricate web of interactions between JA-Ile and other phytohormones is made possible by a set of shared molecular components and regulatory modules that act as central nodes for signal integration. At the heart of this network are the JAZ repressor proteins and the MYC transcription factors (primarily MYC2 and its homologs). researchgate.netosti.gov

JAZ Proteins as a Hub: JAZ proteins serve as a primary interface for crosstalk. Their degradation, triggered by the JA-Ile co-receptor complex, is the central event in JA signaling. JAZs interact not only with MYC transcription factors but also directly with key components of other pathways, such as DELLA proteins (GA signaling) and ABI5 (ABA signaling), physically linking these pathways. nih.govnih.govoup.com

MYC2 as a Master Integrator: Once released from JAZ-mediated repression, MYC2 acts as a master transcription factor that integrates multiple hormonal inputs. It physically interacts with EIN3 (ET signaling), is regulated by the ABA receptor PYL6, and its targets are modulated by DELLA proteins (GA signaling) and BZR2 (BR signaling). oup.comresearchgate.net MYC2's ability to bind to the promoters of a vast number of genes, including those involved in the biosynthesis and signaling of other hormones, places it at a critical junction for coordinating diverse physiological programs. pnas.orgnih.gov

This system of interacting repressors (JAZs, DELLAs) and transcription factors (MYC2, EIN3, ARFs, BZRs) allows for a combinatorial and context-dependent regulation of gene expression. The final output of JA-Ile signaling is therefore not a simple linear cascade but a finely tuned response shaped by the concurrent activity of multiple hormonal pathways.

Data Tables

Table 1: Summary of (-)-Jasmonoyl-L-isoleucine Crosstalk with Other Phytohormones

Interacting PhytohormonePrimary Nature of InteractionKey Physiological OutcomesKey Molecular Mediators
Salicylic Acid (SA) AntagonisticBalancing defense against biotrophic vs. necrotrophic pathogensMYC2, NAC transcription factors (ANAC019/055/072)
Ethylene (ET) Synergistic & AntagonisticEnhanced defense against necrotrophs; modulation of growth vs. defenseMYC2, EIN3/EIL1, ORA59, ERFs
Abscisic Acid (ABA) Synergistic & AntagonisticAbiotic stress tolerance (e.g., drought), seed germinationJAZ proteins, MYC2, ABI5, PYL6
Auxin Synergistic & AntagonisticRegulation of root architecture (primary, lateral, adventitious roots)MYC2, PLT1/2, ERF109, ARFs
Gibberellic Acid (GA) AntagonisticBalancing growth-defense trade-offJAZ proteins, DELLA proteins, MYC2
Brassinosteroids (BR) SynergisticRegulation of developmental processes (e.g., dormancy)MYC2, BZR2
Cytokinins (CK) AntagonisticRegulation of development (e.g., xylem), stress responsesMYC2, AHP6

Table 2: Key Molecular Components in Phytohormone Crosstalk with JA-Ile Signaling

ComponentProtein ClassPrimary Hormone PathwayRole in Crosstalk
JAZ Proteins Repressor ProteinsJasmonic AcidCentral hub; interact directly with MYC2, DELLAs, and ABI5, integrating GA and ABA signals.
MYC2 bHLH Transcription FactorJasmonic AcidMaster integrator; interacts with EIN3/EIL1, DELLAs, BZR2; regulated by PYL6.
DELLA Proteins Repressor ProteinsGibberellic AcidInteract with JAZ proteins and MYC2 to mediate the growth-defense trade-off.
EIN3/EIL1 Transcription FactorsEthyleneInteract with and mutually repress MYC2; co-regulate defense genes like ERF1 and ORA59.
ABI5 bZIP Transcription FactorAbscisic AcidRepressed by JAZ proteins; links JA-Ile signal to ABA-mediated responses.
ARFs Transcription FactorsAuxinMediate auxin responses that are modulated by JA-Ile signaling components like MYC2.
BZR2 Transcription FactorBrassinosteroidsInteracts with MYC2 to co-regulate downstream gene expression.

Advanced Research Methodologies and Approaches

Genetic Dissection of (-)-Jasmonoyl-L-Isoleucine Pathways (e.g., Mutant Analysis, Gene Knockouts)

Genetic dissection, primarily through the analysis of mutants, has been a cornerstone in identifying the core components of the JA-Ile signaling cascade. By studying plants with non-functional or altered genes, researchers can deduce the normal function of the proteins those genes encode.

Forward and reverse genetics approaches have been successfully applied to study jasmonate synthesis and signaling. nih.gov The screening of mutant populations of the model plant Arabidopsis thaliana led to the identification of key regulatory components. For instance, the coi1 (coronatine insensitive 1) mutant was instrumental in identifying the F-box protein COI1, which is now known to be the central component of the JA-Ile receptor. nih.govbohrium.com This mutant is deficient in almost all jasmonate-related responses, including fertility and defense against certain pathogens. nih.govfrontiersin.orguk.ac.ir

Similarly, mutants defective in jasmonate synthesis, such as the Arabidopsisfad3 fad7 fad8 triple mutant, have revealed the critical roles of jasmonates in processes like flower development and defense against necrotrophic fungal pathogens. nih.govbohrium.com In rice, mutants such as eg1 (B1671134) (extra glume 1), ucgl (unclosed glumes), and mutants of OsJAR1 have uncovered unique, species-specific functions of jasmonate in flower development, including anther dehiscence and husk closure. mdpi.com

The study of mutants in the JASMONATE-ZIM DOMAIN (JAZ) genes, which encode repressor proteins, has been crucial for understanding how the signal is regulated. The jai3 mutant, for example, helped to investigate how JAZ proteins bind to COI1 to facilitate hormone perception. nih.govbohrium.com These genetic tools continue to be invaluable for dissecting the nuanced roles of different components within the pathway.

Table 1: Key Mutants in the Genetic Dissection of the (-)-Jasmonoyl-L-Isoleucine Pathway

Mutant Gene Affected Organism Key Phenotype/Discovery
coi1 COI1 Arabidopsis thaliana Identified the F-box protein as the JA-Ile receptor; insensitive to jasmonate. nih.govbohrium.comfrontiersin.org
fad3 fad7 fad8 FAD3, FAD7, FAD8 Arabidopsis thaliana Defective in jasmonate synthesis; revealed roles in flower development and defense. nih.govbohrium.com
jai3 JAZ3/JAI3 Arabidopsis thaliana Aided in understanding the interaction between JAZ repressors and the COI1 receptor. nih.gov
eg2 / OsJAZ1 OsJAZ1 Oryza sativa (Rice) Identified a JAZ repressor involved in flower development (glume formation). mdpi.com
Osjar1 OsJAR1 Oryza sativa (Rice) Defective in husk closure and anther dehiscence, confirming the role of JA-Ile in rice fertility. mdpi.com

Metabolomics Profiling for Quantitative and Qualitative Analysis of Jasmonates and Derivatives

Metabolomics, the large-scale study of small molecules, has become an essential tool for understanding the synthesis and metabolism of (-)-jasmonoyl-L-isoleucine and its various derivatives. Due to their low concentrations in plant tissues, highly sensitive analytical techniques are required for their detection and quantification. nih.govspringernature.com

Mass spectrometry (MS), coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), is the primary technology used for this purpose. creative-proteomics.com Techniques such as ultra-high pressure liquid chromatography coupled to time-of-flight mass spectrometry (UHPLC/TOFMS) and tandem mass spectrometry (LC-MS/MS) allow for both the identification of novel jasmonate derivatives and the precise quantification of known compounds. creative-proteomics.comnih.gov For instance, a high-throughput UPLC-nanoESI-MS/MS method has been developed for the sensitive and absolute quantification of a wide range of jasmonates. nih.gov

These metabolomic approaches have been used to:

Discover novel derivatives: A metabolomics study on wounded Arabidopsis plants led to the identification of a previously unknown glucoside derivative of the jasmonate precursor OPC-4, suggesting a role for glucosylation in the inactivation or elimination of jasmonate-related compounds. nih.gov

Profile metabolic changes: Following treatment with methyl jasmonate (MeJA), UHPLC-QTOF-HDMS analysis of Moringa oleifera cell cultures identified not only JA-Ile but also other amino acid conjugates like jasmonoyl-valine (JA-Val) and jasmonoyl-phenylalanine (JA-Phe), as well as hydroxylated and carboxylated derivatives, revealing active metabolic pathways. nih.gov

Quantify in challenging tissues: Protocols have been specifically developed to quantify jasmonates in lipid-rich tissues, which can otherwise interfere with analysis, by using UHPLC-ESI-QQQ-MS/MS in multiple reaction monitoring (MRM) mode. nih.gov

Table 2: Mass Spectrometry Techniques for Jasmonate Analysis

Technique Abbreviation Application in Jasmonate Research
Gas Chromatography-Mass Spectrometry GC-MS Traditional method for JA analysis. creative-proteomics.com
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS Widely used for rapid and accurate quantification of JA and its amino acid conjugates. creative-proteomics.com
Ultra-High Pressure Liquid Chromatography-Time-of-Flight Mass Spectrometry UHPLC/TOFMS Used for profiling and characterizing novel jasmonate derivatives in complex extracts. nih.gov
UPLC-Nano-Electrospray Ionization-MS/MS UPLC-nanoESI-MS/MS A highly selective and sensitive method for absolute quantification of multiple jasmonates at low concentrations. nih.gov
UPLC-Quadrupole Time-of-Flight High Definition Mass Spectrometry UHPLC-QTOF-HDMS Employed for targeted profiling and identification of biotransformation products of jasmonates. nih.gov

Transcriptomic Studies (RNA-seq, Microarrays) for Gene Expression Analysis

Transcriptomics provides a snapshot of the genes that are actively being expressed in a cell at a given time. Microarrays and RNA-sequencing (RNA-seq) have been extensively used to understand how (-)-jasmonoyl-L-isoleucine signaling regulates gene expression on a genome-wide scale.

These studies have revealed that jasmonate signaling triggers massive transcriptional reprogramming. For example, an early study using gene chip technology on Arabidopsis treated with MeJA identified 137 genes with significantly altered expression levels, providing a broad overview of the cellular processes affected. nih.gov

More recent and comprehensive studies using RNA-seq have provided deeper insights. In rice, an integrated multi-omic approach combining transcriptomics, proteomics, and metabolomics characterized the functional modules of JA-responsive genes across different tissues. oup.com This work identified:

A core regulatory sector with genes that are expressed early across all tissues, including conserved transcription factor cascades.

A feedback sector where the master transcription factor MYC2 also activates genes for JA repressors and catabolic enzymes, creating a negative feedback loop to terminate the signal.

A tissue-specific sector involving late-expressed genes, often associated with the biosynthesis of specialized defensive metabolites. oup.com

Transcriptomic analysis of specific mutants, such as the jaz4-1 knockout mutant in Arabidopsis, has also been used to pinpoint the specific role of individual JAZ proteins in regulating hormone signaling networks and immune responses. usda.gov

Proteomics and Post-Translational Modification Studies

While transcriptomics reveals changes in gene expression, proteomics analyzes the actual protein landscape of the cell. Proteomic studies have been crucial for identifying protein-protein interactions and the post-translational modifications (PTMs) that are central to JA-Ile signaling. nih.gov

The most critical PTM in the pathway is ubiquitination. The binding of JA-Ile to the COI1 receptor promotes the recruitment of JAZ repressor proteins to the SCFCOI1 E3 ubiquitin ligase complex. frontiersin.orgmdpi.com This complex then tags the JAZ proteins with ubiquitin molecules, marking them for degradation by the 26S proteasome. frontiersin.orgnih.gov This degradation releases transcription factors, like MYC2, allowing them to activate JA-responsive genes. mdpi.comnih.gov

Other PTMs are also emerging as important regulatory mechanisms. nih.govcncb.ac.cn For example, phosphorylation has been shown to play a role in the crosstalk between jasmonate and other hormone pathways, such as abscisic acid (ABA). nih.gov

Proteomic techniques, such as affinity chromatography followed by mass spectrometry, have been used to identify novel interacting partners of JAZ proteins. A study in finger millet identified that the EcJAZ protein interacts with transcription factors and cold-responsive proteins, suggesting that JAZ proteins act as signaling hubs integrating JA signaling with other stress response pathways. nih.gov

Molecular Interaction Assays (e.g., Yeast Two-Hybrid, Co-immunoprecipitation, Crystallography)

Understanding the direct physical interactions between the proteins in the JA-Ile signaling pathway is fundamental to elucidating its mechanism. A variety of molecular interaction assays have been employed to map these connections.

Yeast Two-Hybrid (Y2H) assays have been particularly powerful in demonstrating the hormone-dependent nature of the core interaction. Initial Y2H screens for COI1-interacting proteins failed because they were conducted in the absence of a bioactive jasmonate. nih.gov Later experiments showed that JAZ proteins interact directly with COI1, but only in the presence of JA-Ile or the structural mimic coronatine (B1215496). frontiersin.orgnih.govnih.gov This pivotal discovery established that JA-Ile functions as a "molecular glue" to facilitate the COI1-JAZ interaction. researchgate.netnih.gov

Co-immunoprecipitation (Co-IP) and in vitro pull-down assays have been used to validate the interactions discovered through Y2H screens in a more native context or with purified proteins. These assays confirmed that JAZ proteins interact with COI1 through their conserved C-terminal Jas domain. frontiersin.org

X-ray crystallography has provided atomic-level resolution of the receptor complex. The crystal structure of the COI1-JAZ-JA-Ile complex revealed how the hormone fits into a binding pocket on COI1, creating a surface that is then recognized by the Jas motif of the JAZ repressor. nih.gov This structural work also highlighted the essential role of an inositol (B14025) polyphosphate co-factor in stabilizing the complex. nih.govresearchgate.net

Computational Modeling and Simulations (e.g., Molecular Docking, Molecular Dynamics)

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing dynamic insights into the interactions within the jasmonate receptor complex. amanote.com These methods allow researchers to model the behavior of proteins and ligands at an atomic level.

Molecular Docking is used to predict the preferred orientation of one molecule (the ligand, e.g., JA-Ile) when bound to a second (the receptor, e.g., COI1). This helps in understanding the specific amino acid residues involved in binding.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations of the COI1-JAZ complex have been used to explore the interaction mechanisms of both agonists (like JA-Ile and coronatine) and antagonists. researchgate.netproquest.com These simulations have shown that the binding of an antagonist, such as Coronatine-O-methyloxime (COR-MO), leads to a different conformation in the JAZ1 protein compared to when an agonist is bound. proquest.com Specifically, antagonists can disrupt key hydrogen bond interactions, preventing the JAZ protein from binding effectively to the COI1-cofactor complex, thus inhibiting the signaling pathway. proquest.comresearchgate.net

These computational studies provide a basis for understanding the mechanisms of agonists and antagonists and can aid in the rational design of new chemical tools to modulate jasmonate signaling. proquest.com

Application of Chemical Modulators and Inhibitors (e.g., Jarin-1, JA-Ile Antagonists)

Chemical modulators, including inhibitors and antagonists, are powerful tools for dissecting signaling pathways with high temporal precision, often avoiding the complexities of genetic mutations.

Jarin-1 was identified through a chemical screen as the first small-molecule inhibitor of jasmonate responses. nih.gov It acts by specifically inhibiting the enzyme JAR1, which is responsible for conjugating jasmonic acid with isoleucine to form the active hormone JA-Ile. nih.govmdpi.com By blocking the synthesis of JA-Ile, Jarin-1 effectively shuts down jasmonate signaling, making it a valuable tool for studying the specific downstream effects of the active hormone. nih.gov However, research has shown that the efficacy of Jarin-1 can be highly species-dependent. While it is active in Arabidopsis thaliana and Medicago truncatula, it does not show a similar inhibitory effect in tomato (Solanum lycopersicum) or black mustard (Brassica nigra), highlighting the need to validate its function in any new model system. nih.govscienceopen.comnih.gov

JA-Ile Antagonists , such as Coronatine-O-methyloxime (COR-MO), have also been developed. Unlike Jarin-1, which blocks biosynthesis, these molecules act as competitive inhibitors at the receptor level. mdpi.com They bind to the COI1-JAZ receptor complex but fail to stabilize the interaction, thereby preventing the degradation of JAZ repressors and blocking the signaling cascade. proquest.com These antagonists are crucial for studying the receptor's function and for distinguishing receptor-mediated events from other potential effects of jasmonates. mdpi.com

Table 3: Chemical Modulators of the (-)-Jasmonoyl-L-Isoleucine Pathway

Compound Type Target/Mechanism of Action Use in Research
Jarin-1 Inhibitor Inhibits the enzyme JAR1, preventing the biosynthesis of JA-Ile from jasmonic acid. nih.gov Dissecting JA-Ile-specific signaling events by blocking the production of the active hormone. nih.gov
Coronatine (COR) Agonist/Mimic A bacterial phytotoxin that potently mimics JA-Ile, promoting the COI1-JAZ interaction. nih.govnih.gov Used as a highly active tool to induce jasmonate signaling for experimental studies. frontiersin.orgnih.gov
Coronatine-O-methyloxime (COR-MO) Antagonist Prevents the stable binding of JAZ proteins to the COI1 receptor, even in the presence of JA-Ile. proquest.commdpi.com Studying the function of the COI1-JAZ receptor complex and blocking downstream signaling. mdpi.com

Reporter Gene Systems and Biosensors for Real-time Signaling Visualization

The visualization of (-)-jasmonoyl-L-isoleucine (JA-Ile) signaling in real time has been made possible through the development of sophisticated reporter gene systems and genetically encoded biosensors. These tools are crucial for dissecting the complex spatio-temporal dynamics of JA-Ile perception and response within living cells and organisms. They primarily exploit the core mechanism of JA-Ile signaling: the hormone-dependent interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which leads to the degradation of JAZ proteins and the activation of downstream gene expression mdpi.comnih.govfrontiersin.org.

Reporter Gene Systems

Reporter gene systems are invaluable for monitoring the transcriptional output of the JA-Ile signaling pathway. These systems typically involve fusing a JA-Ile-responsive promoter to a reporter gene whose product can be easily quantified, such as luciferase or β-glucuronidase (GUS).

Luciferase-Based Reporters:

Luciferase reporter assays offer a highly sensitive method for quantifying gene expression and protein stability. In the context of JA-Ile signaling, two main types of luciferase-based reporters have been employed:

Transcriptional Reporters: These reporters are designed to measure the activation of gene expression in response to JA-Ile. A common strategy is to fuse the promoter of a JA-Ile-responsive gene, such as JAZ1, to a firefly luciferase (fLuc) gene. In the absence of JA-Ile, JAZ proteins repress transcription factors like MYC2, keeping the expression from the JAZ1 promoter low. Upon perception of JA-Ile, JAZ repressors are degraded, allowing MYC2 to activate the transcription of the luciferase reporter gene, resulting in a quantifiable light signal mdpi.com. This system has been successfully reconstituted in transiently transformed plant protoplasts to analyze the components of the signaling pathway mdpi.com.

Protein Stability Reporters: To directly visualize the degradation of JAZ proteins, researchers have created fusion proteins, such as JAZ1-fLuc mdpi.com. In this system, the JAZ1 protein is fused to firefly luciferase. The stability of this fusion protein is dependent on the presence of JA-Ile and a functional SCFCOI1 complex. In the presence of JA-Ile, the JAZ1 part of the fusion protein is targeted for degradation by the 26S proteasome, leading to a decrease in luciferase activity mdpi.combiorxiv.org. This approach allows for a dynamic measurement of the core JA-Ile perception event. For normalization in transient assays, a second, constitutively expressed luciferase, such as Renilla luciferase (rLuc), is often co-transfected mdpi.com.

β-Glucuronidase (GUS)-Based Reporters:

The GUS reporter system is another widely used tool, particularly for histochemical analysis of gene expression patterns in plant tissues wikipedia.orgslideshare.netnih.gov.

Promoter-GUS Fusions: Similar to luciferase reporters, the promoters of JA-Ile responsive genes like JAZ2 and JAZ9 have been fused to the GUS reporter gene (uidA) biorxiv.org. Transgenic plants carrying these constructs, such as pJAZ2:GUS or pJAZ9:GUS, allow for the visualization of tissues and cell types where the JA-Ile signaling pathway is active biorxiv.org. The GUS enzyme cleaves a substrate like X-Gluc (5-bromo-4-chloro-3-indolyl glucuronide), producing a blue precipitate that marks the sites of gene expression wikipedia.orgableweb.org. This method is particularly useful for understanding the spatial patterns of JA-Ile responses to various stimuli.

JAZ-GUS Protein Fusions: To monitor JAZ protein stability across different tissues in whole plants, translational fusions like 35S:JAZ1-GUS have been created nih.gov. In these lines, the JAZ1-GUS fusion protein is expressed ubiquitously. Treatment with jasmonates leads to the COI1-dependent degradation of the fusion protein, which can be observed as a reduction in GUS staining, providing a visual readout of JA-Ile signaling activity nih.gov.

Biosensors for Real-time Visualization

While reporter gene systems measure the downstream consequences of JA-Ile signaling, genetically encoded biosensors are designed to visualize the presence or activity of the hormone itself, or the immediate downstream events, in real time and with high spatial resolution nih.govnih.gov.

Degradation-Based Fluorescent Biosensors:

A significant advancement in monitoring jasmonate signaling has been the development of fluorescent biosensors that directly visualize the degradation of JAZ proteins. A prominent example is the Jas9-VENUS sensor developed in Arabidopsis nih.gov.

This biosensor consists of a fusion between the fluorescent protein VENUS and a "Jas9" degron motif derived from a JAZ protein. This fusion protein is constitutively expressed and localizes to the nucleus. In the absence of JA-Ile, the VENUS fluorescence is high. When JA-Ile levels rise, the Jas9 degron is recognized by the SCFCOI1 E3 ubiquitin ligase, leading to the rapid degradation of the entire fusion protein and a corresponding decrease in VENUS fluorescence nih.gov.

To improve quantification and applicability in different species, an optimized version was developed for rice, named J6V-HM nih.gov. This synthetic biosensor includes:

A nuclear-localized Jas-VENUS sensor module.

A nuclear normalization element, H2B-mCherry, which is a stable red fluorescent protein fused to a histone.

An F2A ribosomal skipping peptide linking the two components, ensuring their stoichiometric co-production.

By calculating the ratio of VENUS to mCherry fluorescence, this ratiometric biosensor allows for a more accurate and internally controlled measurement of JA-Ile-induced protein degradation. This system has been used to map the spatio-temporal distribution of jasmonate perception in various tissues, including roots and reproductive organs, and to monitor dynamic responses to stimuli like wounding and salt stress in real time nih.gov.

Fluorescence Resonance Energy Transfer (FRET)-Based Biosensors:

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for monitoring molecular interactions in living cells nih.govresearchgate.netmdpi.comfrontiersin.org. FRET-based biosensors typically consist of a donor and an acceptor fluorescent protein (e.g., CFP and YFP) linked by a sensory domain that changes conformation upon binding to an analyte nih.govresearchgate.net. While a specific FRET biosensor for the direct binding of JA-Ile has not been prominently described in the reviewed literature, the principle could be applied by using the COI1 and JAZ proteins as the sensory domains. In a hypothetical design, COI1 and a JAZ protein could be fused to a FRET pair. The binding of JA-Ile would induce a conformational change by bringing COI1 and JAZ together, thus altering the distance or orientation between the fluorophores and changing the FRET efficiency. This would provide a direct, real-time readout of the formation of the COI1-JAZ co-receptor complex, the primary event in JA-Ile perception.

Data on JA-Ile Signaling Visualization Systems

System TypeSpecific ConstructMechanism of ActionOrganism/SystemKey Research Findings
Luciferase Reporter JAZ1-fLuc (JAZ1-firefly Luciferase)Measures protein stability. JA-Ile induces COI1-dependent degradation of the JAZ1 fusion protein, causing a decrease in luminescence.Arabidopsis thaliana protoplastsAllows for quantitative analysis of JAZ1 degradation dynamics in response to JA-Ile treatment mdpi.com.
Luciferase Reporter pJAZ1:fLuc (JAZ1 promoter-firefly Luciferase)Measures transcriptional activation. JA-Ile-induced degradation of JAZ repressors leads to activation of the JAZ1 promoter and increased luciferase expression.Arabidopsis thaliana protoplastsDemonstrates the reconstitution of the JA-Ile signaling pathway and enables the study of transcription factor activity mdpi.com.
GUS Reporter pJAZ2:GUS & pJAZ9:GUSMeasures transcriptional activation. JA-Ile triggers expression of the GUS gene under the control of JAZ promoters, visualized by histochemical staining.Arabidopsis thaliana (transgenic plants)Used to assess the in vivo effects of small molecules on JA-Ile-induced gene expression biorxiv.org.
GUS Reporter 35S:JAZ1-GUSMeasures protein stability. Ubiquitous expression of JAZ1-GUS fusion protein is degraded in the presence of JA-Ile, leading to reduced GUS staining.Arabidopsis thaliana (transgenic plants)Enables visualization of JAZ1 degradation in different tissues and demonstrates the integration of light and JA signaling pathways nih.gov.
Fluorescent Biosensor Jas9-VENUSMeasures JA-Ile perception via protein degradation. JA-Ile induces COI1-mediated degradation of the Jas9-VENUS fusion protein, reducing nuclear fluorescence.Arabidopsis thalianaAllows for real-time visualization of jasmonate accumulation and response at a cellular level nih.gov.
Fluorescent Biosensor J6V-HM (Jas6-VENUS-HA and H2B-mCherry)Ratiometric measurement of JA-Ile perception. JA-Ile induces degradation of Jas6-VENUS, and the VENUS/mCherry ratio provides a normalized output.Rice (Oryza sativa)Enables mapping of jasmonate distribution in rice tissues and monitoring dynamic responses to wounding and salt stress nih.gov.

Emerging Concepts and Future Research Directions

Elucidation of Tissue-Specific and Cell-Type-Specific Roles of (-)-Jasmonoyl-L-Isoleucine

The effects of (-)-jasmonoyl-L-isoleucine are not uniform throughout the plant; rather, they are highly specific to particular tissues and cell types. This specificity is largely governed by the differential expression of signaling components, particularly the diverse family of JAZ repressor proteins. frontiersin.orgnih.gov

Key findings on tissue- and cell-type-specific roles include:

Roots: In response to salt stress, JA-Ile signaling is activated, leading to the degradation of JAZ proteins primarily within the meristematic zone and the vascular cylinder. nih.gov Gene expression analyses have confirmed that the pathway is induced in most root cell layers, with the notable exception of the epidermis. nih.gov

Leaves: Upon perception of JA-Ile, leaf epidermal cells exhibit a distinct and sustained increase in cytosolic calcium concentration. nih.gov This suggests that the initial perception and signaling events can be highly localized to specific cell types, which may then orchestrate a broader tissue-level response. nih.gov Furthermore, following mechanical wounding, the accumulation of JA-Ile is most pronounced in the cells immediately surrounding the damage site. researchgate.net

Flowers: The JA-Ile signaling pathway is indispensable for reproductive success. Key components are specifically expressed in various floral organs, including the corolla, nectary, style, and anthers, where they regulate processes like anther development, filament elongation, and the timely release of pollen. nih.govmdpi.com

Tissue/Cell TypeSpecific Role of (-)-Jasmonoyl-L-IsoleucineKey Research Finding
Root Vascular TissueResponse to salt stressJAZ protein degradation observed in response to NaCl treatment. nih.gov
Leaf Epidermal CellsInitiation of defense signalingJA-Ile induces a specific calcium signature upon perception. nih.gov
Anthers and FilamentsMale fertility and pollen releaseCOI1-dependent signaling is essential for anther dehiscence. nih.govmdpi.com
Wounded Leaf TissueLocalized defense responseJA-Ile accumulation is highest at the site of injury. researchgate.net

Understanding the Mechanism of Long-Distance Transport of Jasmonates

Plants mount systemic responses to localized threats, a process that requires long-distance communication. Jasmonates are key mobile signals in this network, traveling from the site of stress to distal parts of the plant. mdpi.comnih.gov This transport occurs through two primary routes: the vascular highway (both xylem and phloem) and as airborne volatile compounds. nih.govresearchgate.net

The xylem is responsible for root-to-shoot communication, with studies showing that JA produced in roots can be transported to the leaves to regulate stomatal closure in response to soil salinity. mdpi.com The phloem is critical for leaf-to-leaf signaling, for instance, transmitting a wound signal from a damaged leaf to undamaged ones to prime their defenses. nih.govmusechem.com

The precise molecular mechanisms are an active area of investigation. It is now clear that specific transporters are involved. Members of the ATP-binding cassette (ABC) transporter family, named JATs (Jasmonate Transporters), are crucial for moving jasmonates across cellular membranes and loading them into the vascular system. nih.govmusechem.com In particular, AtJAT3 and AtJAT4, which are located in the phloem, are essential for driving this long-distance transport. musechem.com There is also evidence that lipid transfer proteins (LTPs) may act as carriers, helping the hydrophobic jasmonate molecules travel through the aqueous environment of the xylem and phloem. mdpi.comnih.gov An ongoing debate in the field centers on the identity of the mobile signal itself, with some research suggesting that it may be jasmonic acid or its precursor OPDA, rather than the bioactive (-)-jasmonoyl-L-isoleucine, that undertakes the long-distance journey. nih.gov

Investigation of (-)-Jasmonoyl-L-Isoleucine in Reproductive Development and Seed Physiology

The role of (-)-jasmonoyl-L-isoleucine extends beyond stress responses into the critical processes of plant reproduction and propagation. The JA-Ile signaling pathway is a master regulator of male fertility in many angiosperms. nih.govjgenetgenomics.org Seminal research on mutants with a non-functional COI1 receptor revealed that they are male-sterile, a condition resulting from defects in the final stages of stamen development, including filament elongation, anther dehiscence (the opening of the anther to release pollen), and pollen maturation. nih.govmdpi.com

Jasmonates are present in developing anthers and pollen, where they coordinate the metabolic and developmental programs necessary for successful pollination. mdpi.com This includes not only the physical release of pollen but also the production of floral volatiles that attract pollinators. nih.gov

The influence of jasmonates also encompasses later reproductive stages, such as fruit ripening and seed development. nih.govjgenetgenomics.org Interestingly, the JA precursor OPDA has a distinct role in seed physiology. It functions as a potent inhibitor of seed germination, a process that operates independently of the COI1 receptor and in concert with another key germination-regulating hormone, abscisic acid. nih.gov This highlights how different molecules within the same biosynthetic pathway can be co-opted for distinct regulatory functions at different life stages.

Exploration of Epigenetic Regulation in (-)-Jasmonoyl-L-Isoleucine-Mediated Responses

The response to (-)-jasmonoyl-L-isoleucine is not solely dependent on the presence of the hormone and its receptor. An additional layer of control is exerted through epigenetic mechanisms, which provide a memory of past events and allow for more dynamic and tunable gene expression. This regulation occurs primarily through post-translational modifications (PTMs) of key signaling proteins and modifications to the chromatin environment. mdpi.comnih.gov

The stability, activity, and interaction capacity of core signaling proteins like JAZ repressors and MYC transcription factors are modulated by a variety of PTMs, including phosphorylation, ubiquitination, and sumoylation. nih.gov These modifications can fine-tune the signaling output in a highly specific and temporal manner.

Furthermore, JA-Ile signaling directly influences the chromatin state. The JAZ-NINJA-TOPLESS repressor complex, which keeps jasmonate-responsive genes switched off in the absence of the hormone, is known to recruit histone deacetylases (HDACs). nih.govmdpi.com HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription. When JA-Ile triggers the degradation of JAZ proteins, this repressive complex disassembles, leading to a more open and transcriptionally active chromatin state at target gene loci. The interplay between JA-Ile signaling and histone-modifying enzymes like HDA6 is a critical node for integrating signals from other hormonal pathways, such as ethylene (B1197577). nih.gov Future research will continue to unravel how these epigenetic marks are established, maintained, and erased to control plant responses.

Translational Research for Crop Improvement and Stress Resilience

Translating fundamental discoveries in jasmonate signaling into tangible agricultural benefits is a major goal of current research. A comprehensive understanding of the (-)-jasmonoyl-L-isoleucine pathway offers promising avenues for developing crops with superior performance, particularly in the face of increasing environmental challenges. nih.govjgenetgenomics.org

A key challenge in agriculture is the inherent trade-off between growth and defense, as activating robust defense responses often diverts resources away from biomass accumulation. mdpi.com By precisely manipulating specific nodes of the JA-Ile signaling network, it may be possible to uncouple these competing processes, leading to crops that are both highly resilient and high-yielding. Furthermore, the application of jasmonates has been shown to enhance the production of valuable secondary metabolites, which can improve the nutritional quality, flavor profiles, and pest resistance of agricultural products. mdpi.comresearchgate.net

Development of Novel Jasmonate Signaling Modulators for Agricultural Applications

Alongside genetic strategies, there is significant interest in developing chemical tools that can be used to directly modulate the (-)-jasmonoyl-L-isoleucine signaling pathway in the field. This chemical biology approach aims to create novel agonists (molecules that activate the pathway) and antagonists (molecules that block it) for precise, temporal control over plant defense and growth. mdpi.com

The bacterial phytotoxin coronatine (B1215496), a potent mimic of JA-Ile, has served as a blueprint for the rational design of such synthetic modulators. nih.govmdpi.com Based on the crystal structure of the COI1-JAZ co-receptor, chemists have designed molecules that can either enhance or inhibit the formation of this complex.

Agonists: Synthetic agonists could be applied to crops as a "priming" agent, pre-emptively activating their defense systems before an anticipated pest outbreak or pathogen infection.

Antagonists: An example is the compound COR-MO, which is engineered to bind to the COI1 receptor but physically block the subsequent binding of JAZ repressors, effectively shutting down the signaling pathway. mdpi.com Such molecules could be used to temporarily suppress costly defense responses during periods of low stress, thereby promoting growth and yield.

Commercial applications of jasmonate derivatives are already in use; for example, propyl dihydrojasmonate (PDJ) is used to accelerate fruit ripening and enhance coloration. psecommunity.org The ongoing development of more specific, stable, and cost-effective signaling modulators holds great promise for providing farmers with new tools to optimize crop performance and resilience.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify (-)-jasmonoyl-L-isoleucine (JA-Ile) in plant tissues under stress conditions?

  • Methodological Answer : JA-Ile quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated JA-Ile). Key steps include tissue homogenization in cold methanol/water/formic acid (70:30:0.1), solid-phase extraction (SPE) for purification, and chromatographic separation using reversed-phase C18 columns. Calibration curves must account for matrix effects, and validation should include recovery rates and limit of detection (LOD) assessments .

Q. What experimental controls are critical when studying JA-Ile-mediated defense responses in plants?

  • Methodological Answer : Controls should include:

  • Genetic controls: JA-Ile biosynthesis mutants (e.g., jar1 in Arabidopsis) or catabolism mutants (e.g., jih1 in Nicotiana attenuata) to isolate JA-Ile-specific effects .
  • Chemical controls: Application of exogenous JA-Ile or its inactive analogs (e.g., JA-Leu) to validate specificity .
  • Environmental controls: Standardized wounding/herbivory protocols to minimize variability in JA-Ile induction .

Q. How do researchers distinguish JA-Ile signaling from other jasmonate pathway components (e.g., JA, OPDA)?

  • Methodological Answer : Use genetic mutants deficient in specific pathway steps (e.g., aos for OPDA biosynthesis, jar1 for JA-Ile conjugation) and transcriptomic profiling of JA-Ile-responsive genes (e.g., JAZ repressors, MYC2 transcription factors). Pharmacological inhibitors (e.g., phenidone for LOX activity) can further dissect pathway contributions .

Advanced Research Questions

Q. What strategies resolve contradictions in JA-Ile’s role in herbivore defense versus growth-defense trade-offs?

  • Methodological Answer :

  • Temporal analysis: Time-course measurements of JA-Ile levels and transcriptomic changes post-herbivory, paired with growth phenotyping (e.g., rosette size in Arabidopsis).
  • Tissue-specific silencing: CRISPR/Cas9-driven knockdown of JAR1 or JIH1 in specific tissues to uncouple local and systemic effects .
  • Multi-omics integration: Correlate JA-Ile dynamics with metabolomic (e.g., phytoalexins) and hormonal (e.g., auxin) datasets to identify compensatory pathways .

Q. How can JA-Ile analogs with modified bioactivity be synthesized for structure-function studies?

  • Methodological Answer : Modular synthesis using pyrazolidin-3-one cores or isoleucine substitutions (e.g., Val, Phe) to alter side-chain interactions. Key steps:

  • Chemoenzymatic coupling of jasmonic acid derivatives with non-canonical amino acids .
  • Validation via bioassays (e.g., VSP2 promoter activation in transgenic reporters) and molecular docking to assess COI1-JAZ co-receptor binding .

Q. What experimental designs address the spatial heterogeneity of JA-Ile accumulation in plant tissues?

  • Methodological Answer :

  • Microsampling techniques: Laser-capture microdissection (LCM) of wounded vs. unwounded leaf regions, coupled with nano-LC-MS for JA-Ile quantification .
  • Fluorescent biosensors: Transgenic lines expressing JA-Ile-responsive GFP reporters (e.g., JAZ1-GFP) to visualize real-time signaling .
  • Grafting experiments: JA-Ile-deficient rootstocks grafted to wild-type shoots to study long-distance signaling .

Data Analysis & Interpretation

Q. How should researchers statistically model JA-Ile’s dose-response relationships in gene activation?

  • Methodological Answer : Fit non-linear regression models (e.g., Hill equation) to dose-response curves of JA-Ile vs. transcript levels (e.g., qRT-PCR of LOX3 or PDF1.2). Account for threshold effects using segmented regression. Reproducibility requires ≥3 biological replicates and bootstrapping to estimate confidence intervals .

Q. What bioinformatic tools are used to identify JA-Ile-regulated transcriptional networks?

  • Methodological Answer :

  • Co-expression analysis: Weighted Gene Co-expression Network Analysis (WGCNA) of RNA-seq data from JA-Ile-treated vs. mutant tissues.
  • Motif enrichment: MEME Suite or DAP-seq to identify MYC2-binding motifs in promoters of JA-Ile-responsive genes .
  • Cross-species comparisons: Ortholog mapping in Nicotiana attenuata and Arabidopsis to distinguish conserved vs. lineage-specific pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.